Methylbenactyzium Bromide
Descripción
Structure
2D Structure
3D Structure of Parent
Propiedades
IUPAC Name |
diethyl-[2-(2-hydroxy-2,2-diphenylacetyl)oxyethyl]-methylazanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28NO3.BrH/c1-4-22(3,5-2)16-17-25-20(23)21(24,18-12-8-6-9-13-18)19-14-10-7-11-15-19;/h6-15,24H,4-5,16-17H2,1-3H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKMVJQCQTCLYIF-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](C)(CC)CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
13473-61-5 (Parent) | |
| Record name | Methylbenactyzium bromide [INN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003166629 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2046832 | |
| Record name | Benzactyzine methobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2046832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3166-62-9 | |
| Record name | Ethanaminium, N,N-diethyl-2-[(2-hydroxy-2,2-diphenylacetyl)oxy]-N-methyl-, bromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3166-62-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methylbenactyzium bromide [INN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003166629 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gastrimade | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11525 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzactyzine methobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2046832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methylbenactyzium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.663 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYLBENACTYZIUM BROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M35Q3X4F69 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Pharmacological Profile of Methylbenactyzium Bromide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methylbenactyzium bromide is a quaternary ammonium (B1175870) compound and a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs), with a notable preference for the M1 and M3 subtypes. This document provides a comprehensive overview of its pharmacological profile, including its mechanism of action, pharmacokinetics, and available toxicological data. The information is presented to support further research and development of this compound for potential therapeutic applications. All quantitative data are summarized in tables, and detailed experimental methodologies are provided. Visual diagrams of key pathways and workflows are included to facilitate understanding.
Introduction
This compound is a synthetic anticholinergic agent that has been investigated for its therapeutic potential in conditions characterized by smooth muscle spasms and hypersecretion. As a quaternary ammonium derivative, its structure confers specific pharmacokinetic properties, including limited oral absorption and reduced penetration across the blood-brain barrier. This technical guide aims to consolidate the current knowledge on the pharmacological properties of this compound to serve as a resource for researchers and drug development professionals.
Chemical and Physical Properties
This compound is chemically known as N,N-diethyl-2-((hydroxyl)(diphenyl)acetoxy)-N-methylethylaminium bromide. Its fundamental properties are summarized in the table below.
| Property | Value |
| CAS Number | 3166-62-9 |
| Molecular Formula | C21H28BrNO3 |
| Molecular Weight | 422.36 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in water |
Pharmacology
Mechanism of Action
This compound functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). It exhibits a higher affinity for M1 and M3 receptor subtypes compared to other muscarinic receptors. By blocking the binding of the endogenous neurotransmitter acetylcholine, it inhibits parasympathetic nerve stimulation of target organs.
The antagonism of M3 receptors in smooth muscle cells leads to muscle relaxation, which is the basis for its antispasmodic effects in the gastrointestinal tract. Its action on M1 and M3 receptors in exocrine glands results in reduced secretions.
Figure 1: Signaling pathway of M3 muscarinic receptor antagonism by this compound.
Pharmacodynamics
The primary pharmacodynamic effects of this compound are the result of its anticholinergic properties. These include:
-
Gastrointestinal Tract: Reduction of smooth muscle tone and motility, leading to an antispasmodic effect.
-
Exocrine Glands: Inhibition of saliva and gastric acid secretion.
Due to its quaternary ammonium structure, this compound has limited ability to cross the blood-brain barrier, resulting in minimal central nervous system (CNS) effects at therapeutic doses.
Receptor Binding Affinity
| Receptor Subtype | Binding Affinity (Qualitative) |
| M1 | High |
| M2 | Low |
| M3 | High |
| M4 | Low |
| M5 | Low |
Pharmacokinetics
The pharmacokinetic profile of this compound is significantly influenced by its quaternary ammonium structure.
| Parameter | Value |
| Oral Bioavailability | <10% |
| Time to Peak Plasma Concentration (Parenteral) | 30-60 minutes |
| Protein Binding | Negligible |
| Volume of Distribution (Vd) | 0.8 - 1.2 L/kg |
| Metabolism | Hydrolysis by hepatic esterases |
| Metabolites | Inactive |
| Elimination Half-life (t1/2) | 3 - 5 hours |
| Excretion | Primarily renal (as metabolites) |
Toxicology
Limited toxicological data is available specifically for this compound. It is crucial to distinguish it from the highly toxic and structurally unrelated compound, methyl bromide. One source indicates an oral LD50 in mice.
| Test | Species | Route | LD50 |
| Acute Toxicity | Mouse | Oral | 780 mg/kg |
Further comprehensive toxicology studies are required to fully characterize the safety profile of this compound.
Experimental Protocols
Radioligand Binding Assay for Muscarinic Receptor Affinity
This protocol describes a general method for determining the binding affinity of a test compound like this compound to different muscarinic receptor subtypes.
Materials:
-
Cell membranes expressing a specific human muscarinic receptor subtype (M1, M2, M3, M4, or M5).
-
Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-QNB).
-
Test compound (this compound).
-
Non-specific binding control (e.g., Atropine at a high concentration).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add the cell membranes, the radioligand at a fixed concentration (approximately its Kd), and varying concentrations of this compound.
-
For total binding, omit the test compound. For non-specific binding, add a saturating concentration of atropine.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound and free radioligand.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration to determine the IC50 value.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Figure 2: Experimental workflow for a muscarinic receptor radioligand binding assay.
In Vivo Model for Antispasmodic Activity
A common preclinical model to assess the antispasmodic activity of a compound on the gastrointestinal tract is the charcoal meal transit test in rodents.
Materials:
-
Rodents (e.g., mice or rats).
-
Test compound (this compound).
-
Vehicle control (e.g., saline).
-
Charcoal meal (e.g., 10% charcoal suspension in 5% gum acacia).
-
Atropine (as a positive control).
Procedure:
-
Fast the animals overnight with free access to water.
-
Administer this compound or vehicle control via a relevant route (e.g., intraperitoneal or intravenous injection).
-
After a set pre-treatment time (e.g., 30 minutes), administer the charcoal meal orally to each animal.
-
After a specific time (e.g., 20-30 minutes), euthanize the animals by cervical dislocation.
-
Carefully dissect the small intestine from the pylorus to the cecum.
-
Measure the total length of the small intestine and the distance traveled by the charcoal meal.
-
Calculate the percentage of intestinal transit for each animal: (distance traveled by charcoal / total length of small intestine) x 100.
-
Compare the intestinal transit in the this compound-treated group to the vehicle control group. A significant decrease in transit indicates antispasmodic activity.
Conclusion
This compound is a peripherally acting muscarinic antagonist with selectivity for M1 and M3 receptor subtypes. Its pharmacokinetic profile, characterized by poor oral absorption and limited CNS penetration, suggests a favorable safety profile with respect to central anticholinergic side effects. The available data indicates its potential as an antispasmodic agent. However, a comprehensive understanding of its receptor binding affinities and a more thorough toxicological evaluation are necessary to fully elucidate its therapeutic potential and guide future clinical development. This technical guide provides a foundational overview to support these further research endeavors.
Methylbenactyzium Bromide: An In-Depth Technical Guide to a Muscarinic Acetylcholine Receptor Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Methylbenactyzium (B76584) bromide, a quaternary ammonium (B1175870) derivative of benactyzine, is a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs). Its pharmacological profile suggests a preference for the M1 and M3 subtypes, making it a compound of interest for therapeutic applications targeting the parasympathetic nervous system, such as gastrointestinal disorders. This technical guide provides a comprehensive overview of methylbenactyzium bromide, including its chemical properties, mechanism of action, and the experimental protocols used for its characterization. Due to the limited availability of specific quantitative binding and functional data for this compound in publicly accessible literature, this guide will utilize data from well-characterized muscarinic antagonists to illustrate the principles of data presentation and experimental design.
Chemical and Physical Properties
This compound is a synthetic quaternary ammonium compound. The presence of a permanent positive charge on the nitrogen atom generally leads to poor absorption across the gastrointestinal tract and limited ability to cross the blood-brain barrier.
| Property | Value |
| IUPAC Name | diethyl-[2-(2-hydroxy-2,2-diphenylacetyl)oxyethyl]-methylazanium bromide |
| Synonyms | Benactyzine Methobromide |
| CAS Number | 3166-62-9 |
| Molecular Formula | C₂₁H₂₈BrNO₃ |
| Molecular Weight | 422.36 g/mol |
| Structure | A diphenylacetyloxy group linked to a quaternary ammonium center. |
Mechanism of Action: Muscarinic Acetylcholine Receptor Inhibition
This compound functions as a competitive antagonist at muscarinic acetylcholine receptors. This means it binds to the same site as the endogenous neurotransmitter, acetylcholine (ACh), but does not activate the receptor. By occupying the binding site, it prevents ACh from eliciting its physiological effects.
Muscarinic receptors are G protein-coupled receptors (GPCRs) that are classified into five subtypes (M1-M5). These subtypes have distinct tissue distributions and couple to different intracellular signaling pathways:
-
M1, M3, and M5 Receptors: These receptors primarily couple to Gq/11 proteins. Upon activation, they stimulate phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). This pathway is generally excitatory.
-
M2 and M4 Receptors: These receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This pathway is generally inhibitory.
This compound is reported to exhibit a higher affinity for M1 and M3 subtypes compared to other muscarinic receptors.[1] This selectivity suggests that its primary effects would be the inhibition of Gq-mediated signaling, leading to reduced smooth muscle contraction and glandular secretion.
Signaling Pathways
The following diagrams illustrate the canonical signaling pathways for Gq and Gi/o coupled muscarinic receptors, which are inhibited by this compound.
Data Presentation: Pharmacological Profile
Radioligand Binding Affinity (Ki values)
The inhibition constant (Ki) represents the affinity of a compound for a receptor. It is determined through competitive binding assays where the antagonist competes with a radiolabeled ligand for binding to the receptor. A lower Ki value indicates a higher binding affinity.
Table 1: Example Binding Affinities (Ki in nM) of Selected Muscarinic Antagonists
| Compound | M1 Receptor Ki (nM) | M2 Receptor Ki (nM) | M3 Receptor Ki (nM) | M4 Receptor Ki (nM) | M5 Receptor Ki (nM) | Selectivity Profile |
| Atropine (non-selective) | 1.0 | 1.8 | 1.2 | 1.1 | 1.3 | Non-selective |
| Pirenzepine (M1-selective) | 15 | 700 | 200 | 150 | 250 | M1 > M4 > M3 > M5 > M2 |
| Methoctramine (M2-selective) | 150 | 10 | 200 | 50 | 180 | M2 > M4 > M1 > M5 > M3 |
| Darifenacin (M3-selective) | 12 | 60 | 1.0 | 80 | 20 | M3 > M1 > M5 > M2 > M4 |
Note: These values are illustrative and compiled from various sources. Actual values may vary depending on experimental conditions.
Functional Antagonism (pA2 and IC50 values)
Functional assays measure the ability of an antagonist to inhibit the response induced by an agonist.
-
pA2 value: This is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve. It is a measure of the antagonist's potency in a functional system and is determined via Schild analysis.
-
IC50 value: This is the concentration of an antagonist that produces 50% inhibition of a specific agonist response.
Table 2: Example Functional Potencies of Selected Muscarinic Antagonists
| Compound | M1 (pA2/IC50) | M2 (pA2/IC50) | M3 (pA2/IC50) | M4 (pA2/IC50) | M5 (pA2/IC50) |
| Atropine | pA2 ≈ 9.0 | pA2 ≈ 8.8 | pA2 ≈ 9.1 | pA2 ≈ 9.0 | pA2 ≈ 8.9 |
| Pirenzepine | pA2 ≈ 8.0 | pA2 ≈ 6.5 | pA2 ≈ 7.0 | pA2 ≈ 7.2 | pA2 ≈ 6.8 |
| Darifenacin | IC50 ≈ 15 nM | IC50 ≈ 80 nM | IC50 ≈ 1.5 nM | IC50 ≈ 100 nM | IC50 ≈ 25 nM |
Note: These values are illustrative. pA2 values are typically determined for competitive antagonists in tissue-based assays, while IC50 values are often determined in cell-based functional assays.
Experimental Protocols
The characterization of a muscarinic antagonist like this compound involves a series of in vitro experiments to determine its binding affinity and functional potency at each of the five muscarinic receptor subtypes.
Radioligand Binding Assay
This assay determines the binding affinity (Ki) of the test compound.
Detailed Methodology (Example):
-
Membrane Preparation:
-
Human embryonic kidney (HEK) 293 cells stably expressing one of the human muscarinic receptor subtypes (M1-M5) are cultured and harvested.
-
Cells are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes.
-
The membrane pellet is washed and resuspended in assay buffer.
-
-
Competition Binding Assay:
-
In a 96-well plate, incubate the cell membranes with a fixed concentration of a non-selective muscarinic radioligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS) at a concentration close to its Kd.
-
Add increasing concentrations of this compound.
-
For determination of non-specific binding, a high concentration of a non-labeled antagonist (e.g., 1 µM atropine) is used.
-
Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Separation and Quantification:
-
The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester.
-
The filters are washed with ice-cold wash buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
-
Data Analysis:
-
The data are analyzed using non-linear regression to determine the IC50 value of this compound.
-
The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assays
This assay measures the antagonist's ability to inhibit agonist-induced increases in intracellular calcium.
Detailed Methodology (Example):
-
Cell Culture and Plating:
-
Chinese hamster ovary (CHO) cells stably expressing the human M1 or M3 receptor are plated in 96-well or 384-well black-walled, clear-bottom plates and grown to confluence.
-
-
Dye Loading:
-
The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for a specified time (e.g., 60 minutes) at 37°C.
-
-
Antagonist Incubation:
-
The dye solution is removed, and the cells are washed.
-
Cells are then incubated with varying concentrations of this compound for a period to allow for receptor binding (e.g., 15-30 minutes).
-
-
Agonist Stimulation and Measurement:
-
The plate is placed in a fluorescence imaging plate reader (FLIPR).
-
A fixed concentration of a muscarinic agonist (e.g., carbachol or acetylcholine, typically at its EC80 concentration) is added to the wells to stimulate calcium release.
-
The change in fluorescence intensity is measured over time.
-
-
Data Analysis:
-
The peak fluorescence response is determined for each antagonist concentration.
-
The data are normalized to the response in the absence of the antagonist, and an IC50 value is calculated using non-linear regression.
-
This assay measures the antagonist's ability to reverse agonist-induced inhibition of cAMP production.
Detailed Methodology (Example):
-
Cell Culture:
-
CHO cells stably expressing the human M2 or M4 receptor are cultured.
-
-
Assay Procedure:
-
Cells are harvested and resuspended in stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Varying concentrations of this compound are added to the cell suspension.
-
The cells are then stimulated with a combination of forskolin (to elevate basal cAMP levels) and a fixed concentration of a muscarinic agonist (e.g., acetylcholine at its EC80).
-
The reaction is incubated for a set time (e.g., 30 minutes) at room temperature.
-
-
cAMP Measurement:
-
The cells are lysed, and the intracellular cAMP concentration is measured using a detection kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).
-
-
Data Analysis:
-
The antagonist's effect is measured as the reversal of the agonist-induced inhibition of forskolin-stimulated cAMP production.
-
An IC50 value is determined by plotting the cAMP levels against the antagonist concentration and fitting the data with a sigmoidal dose-response curve.
-
Conclusion
This compound is a competitive muscarinic acetylcholine receptor antagonist with a potential selectivity for M1 and M3 subtypes. Its quaternary ammonium structure suggests a primary peripheral action with limited central nervous system penetration. While specific quantitative pharmacological data for this compound are not extensively available in the public domain, the experimental protocols and principles outlined in this guide provide a robust framework for its comprehensive characterization. Further studies are warranted to fully elucidate its binding affinity and functional potency at all five muscarinic receptor subtypes, which will be crucial for a complete understanding of its therapeutic potential and off-target effects.
References
An In-depth Technical Guide to the Synthesis of Methylbenactyzium Bromide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core synthesis pathways for Methylbenactyzium bromide, a quaternary ammonium (B1175870) compound. The synthesis is primarily achieved through a two-step process involving an initial esterification followed by a quaternization reaction. This document outlines the methodologies for these key transformations, presents relevant data in a structured format, and includes visualizations of the synthetic pathways.
Chemical Properties and Data
This compound, scientifically known as diethyl-[2-(2-hydroxy-2,2-diphenylacetyl)oxyethyl]-methylazanium bromide, possesses the following key chemical properties:
| Property | Value |
| CAS Number | 3166-62-9 |
| Molecular Formula | C₂₁H₂₈BrNO₃ |
| Molecular Weight | 422.36 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 169-170 °C |
| Solubility | Soluble in DMSO |
Synthesis Pathways
The most common and industrially relevant synthesis of this compound involves a two-step reaction sequence. The first step is the formation of an ester intermediate, which is then subjected to a quaternization reaction to yield the final product.
Step 1: Esterification of Benzilic Acid
The initial step involves the esterification of benzilic acid. Two primary routes are described for this transformation:
-
Route 1a: Reaction with 2-Chloroethanol (B45725). In this direct approach, benzilic acid is reacted with 2-chloroethanol to form the 2-chloroethyl benzilate intermediate. This reaction is a standard esterification and typically requires an acid catalyst and heat to proceed effectively.
-
Route 1b: Reaction with 2-(Diethylamino)ethanol (B1670525). An alternative and often preferred method is the esterification of benzilic acid with 2-(diethylamino)ethanol. This reaction directly produces the tertiary amine precursor, 2-(diethylamino)ethyl benzilate, which is then used in the subsequent quaternization step. This route can be advantageous as it bypasses the need to handle the potentially more reactive 2-chloroethyl benzilate.
Step 2: Quaternization
The second and final step is the quaternization of the amine-containing intermediate to form the quaternary ammonium salt, this compound.
-
From 2-(Diethylamino)ethyl benzilate: The intermediate, 2-(diethylamino)ethyl benzilate, obtained from Route 1b, is reacted with a methylating agent, typically methyl bromide, to yield this compound. This is a classic Menshutkin reaction, where the lone pair of electrons on the tertiary nitrogen atom attacks the electrophilic methyl group of methyl bromide, resulting in the formation of the quaternary ammonium bromide salt.
-
From 2-Chloroethyl benzilate: If the synthesis proceeds via Route 1a, the resulting 2-chloroethyl benzilate is first reacted with diethylmethylamine. In this nucleophilic substitution reaction, the diethylmethylamine displaces the chloride, forming the quaternary ammonium cation which then pairs with the bromide ion present in the reaction mixture to give the final product.[1]
Visualized Synthesis Pathways
The following diagrams illustrate the described synthesis pathways for this compound.
Experimental Protocols
While specific industrial protocols are often proprietary, the following general experimental procedures can be inferred from the available literature for the key reaction steps.
General Procedure for Esterification of Benzilic Acid with 2-(Diethylamino)ethanol (Route 1b)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus, dissolve benzilic acid in a suitable azeotropic solvent such as toluene.
-
Addition of Reagents: Add an equimolar amount of 2-(diethylamino)ethanol to the flask, followed by a catalytic amount of a strong acid, such as p-toluenesulfonic acid.
-
Reaction: Heat the mixture to reflux. The water formed during the esterification will be collected in the Dean-Stark trap, driving the reaction to completion.
-
Work-up: After the theoretical amount of water has been collected, cool the reaction mixture. Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(diethylamino)ethyl benzilate. Further purification can be achieved by vacuum distillation or chromatography.
General Procedure for Quaternization of 2-(Diethylamino)ethyl benzilate with Methyl Bromide
-
Reaction Setup: Dissolve the purified 2-(diethylamino)ethyl benzilate in a suitable aprotic solvent, such as acetone (B3395972) or acetonitrile, in a pressure-resistant flask.
-
Addition of Reagent: Cool the solution in an ice bath and bubble methyl bromide gas through the solution, or add a condensed solution of methyl bromide. The flask should be sealed to maintain pressure.
-
Reaction: Allow the mixture to stir at room temperature or with gentle heating. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The product, this compound, will precipitate out of the solution as a white solid.
-
Isolation and Purification: Collect the precipitate by filtration and wash it with cold solvent to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/ether.
Logical Workflow for Synthesis
The following diagram outlines the logical progression of the synthesis, from starting materials to the final purified product.
This guide provides a foundational understanding of the synthesis of this compound. Researchers and drug development professionals are encouraged to consult detailed patent literature and specialized chemical synthesis journals for more specific and optimized experimental conditions. Standard laboratory safety protocols should be strictly adhered to when handling all chemicals mentioned in this document.
References
Methylbenactyzium Bromide: A Technical Guide to its Role as a Diarylmethane-Based Muscarinic Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methylbenactyzium (B76584) bromide, a quaternary ammonium (B1175870) compound belonging to the diarylmethane class, is a muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist. This technical guide provides a comprehensive overview of its chemical properties, pharmacological actions, and the experimental methodologies used for its characterization. While specific quantitative data on its receptor binding affinities are not extensively available in public literature, this document outlines the established principles of its mechanism of action and provides detailed, adaptable protocols for its study. The guide also visualizes key signaling pathways and experimental workflows to facilitate a deeper understanding of its role in pharmacology.
Introduction
Methylbenactyzium bromide, also known as benactyzine (B1667973) methobromide, is a synthetic compound recognized for its anticholinergic properties.[1] Structurally, it is classified as a diarylmethane, featuring a central methane (B114726) moiety to which two phenyl groups are attached.[2] Its primary pharmacological effect is the competitive antagonism of muscarinic acetylcholine receptors, which mediate a wide range of parasympathetic nervous system functions. This action underlies its use in research and its historical therapeutic applications. As a quaternary ammonium compound, its pharmacokinetic properties, such as limited ability to cross the blood-brain barrier, are a key consideration in its pharmacological profile.[3][4]
Chemical and Physical Properties
This compound is the methylated quaternary ammonium salt of benactyzine. The presence of the quaternary amine group imparts a permanent positive charge, which significantly influences its solubility and membrane permeability.
| Property | Value | Source |
| IUPAC Name | diethyl({2-[(2-hydroxy-2,2-diphenylacetyl)oxy]ethyl})methylazanium bromide | [5] |
| Synonyms | Benactyzine methobromide, Methylbenactyzine bromide | [6] |
| CAS Number | 3166-62-9 | [5] |
| Molecular Formula | C21H28BrNO3 | [5] |
| Molecular Weight | 422.36 g/mol | [5] |
| Chemical Class | Diarylmethane, Quaternary Ammonium Compound | [2] |
| Predicted Water Solubility | 0.000345 mg/mL | [5] |
| Predicted logP | -0.73 | [5] |
Synthesis
While detailed, step-by-step proprietary synthesis methods are not publicly available, the general synthetic route to this compound involves a two-step process.
Logical Workflow for the Synthesis of this compound
Caption: General synthesis pathway for this compound.
A detailed, adaptable protocol for a similar reaction is presented in the Experimental Protocols section.
Pharmacological Profile
Mechanism of Action: Muscarinic Receptor Antagonism
This compound functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). It binds to these receptors without activating them, thereby preventing the endogenous neurotransmitter, acetylcholine, from binding and eliciting a response. This blockade of parasympathetic signaling leads to a variety of physiological effects, including smooth muscle relaxation and reduced glandular secretions.[3]
Signaling Pathways
This compound's effects are mediated by its blockade of G-protein coupled muscarinic receptors. The M1 and M3 subtypes, which are often associated with excitatory responses, are of particular interest.
Signaling Pathway of the M1 Muscarinic Receptor
Caption: M1 receptor signaling pathway and its inhibition.
Signaling Pathway of the M3 Muscarinic Receptor in Smooth Muscle
Caption: M3 receptor-mediated smooth muscle contraction pathway.
Pharmacokinetics (ADME)
The pharmacokinetic profile of this compound is largely dictated by its quaternary ammonium structure.
| ADME Parameter | Expected Properties for a Quaternary Ammonium Compound |
| Absorption | Poor oral bioavailability due to low lipophilicity and positive charge, limiting passive diffusion across the gastrointestinal tract. |
| Distribution | Limited distribution into the central nervous system due to the inability to readily cross the blood-brain barrier.[3][4] |
| Metabolism | Primarily metabolized in the liver. Specific metabolic pathways for this compound are not well-documented. |
| Excretion | Likely excreted via both renal and fecal routes. The parent compound, benactyzine, shows significant urinary and fecal excretion in rats.[2] |
Experimental Protocols
The following are detailed, representative protocols that can be adapted for the study of this compound.
General Synthesis of a Benactyzine Analog
This protocol describes a general method for the synthesis of benactyzine-like esters, which can be followed by quaternization.[9]
-
Esterification:
-
In a round-bottom flask, dissolve benzilic acid (1 equivalent) and a suitable amino alcohol (e.g., 2-(diethylamino)ethanol, 1 equivalent) in an appropriate solvent such as toluene.
-
Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).
-
Fit the flask with a Dean-Stark apparatus to remove water azeotropically.
-
Reflux the mixture until no more water is collected.
-
Cool the reaction mixture and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting tertiary amine ester (benactyzine) by column chromatography or recrystallization.
-
-
Quaternization:
-
Dissolve the purified benactyzine (1 equivalent) in a suitable solvent like acetonitrile.
-
Add an excess of methyl bromide (as a solution in a suitable solvent or bubbled through the reaction mixture).
-
Stir the reaction at room temperature overnight.
-
The quaternary ammonium salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold solvent, and dry under vacuum to yield this compound.
-
Muscarinic Receptor Radioligand Binding Assay
This protocol is a general procedure for determining the binding affinity of a compound to muscarinic receptors using a radiolabeled ligand.
Workflow for Radioligand Binding Assay
Caption: Workflow for a muscarinic receptor binding assay.
-
Membrane Preparation:
-
Homogenize tissue or cells expressing the muscarinic receptor subtype of interest in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Wash the pellet by resuspending in fresh buffer and repeating the centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitor binding.
-
Total Binding: Add assay buffer, a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine), and the membrane preparation.
-
Non-specific Binding: Add a high concentration of a non-labeled antagonist (e.g., atropine), the radiolabeled antagonist, and the membrane preparation.
-
Competitor Binding: Add varying concentrations of this compound, the radiolabeled antagonist, and the membrane preparation.
-
Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding).
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Antagonism Assay (Schild Analysis)
This protocol describes an isolated organ bath experiment to determine the functional potency (pA2 value) of this compound.
-
Tissue Preparation:
-
Isolate a smooth muscle tissue preparation (e.g., guinea pig ileum) and mount it in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) at 37°C and aerated with 95% O2 / 5% CO2.
-
Allow the tissue to equilibrate under a resting tension for at least 60 minutes.
-
-
Agonist Concentration-Response Curve (Control):
-
Perform a cumulative addition of a muscarinic agonist (e.g., carbachol) to obtain a concentration-response curve for muscle contraction.
-
Wash the tissue thoroughly to allow it to return to baseline.
-
-
Antagonist Incubation and Second Agonist Curve:
-
Add a known concentration of this compound to the organ bath and incubate for 30-60 minutes.
-
Repeat the cumulative addition of the agonist to obtain a second concentration-response curve in the presence of the antagonist.
-
-
Repeat with Multiple Antagonist Concentrations:
-
Repeat step 3 with at least two other concentrations of this compound.
-
-
Data Analysis (Schild Plot):
-
For each antagonist concentration, calculate the dose ratio (the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in the absence of the antagonist).
-
Create a Schild plot by graphing log(dose ratio - 1) on the y-axis versus the negative log of the molar concentration of this compound on the x-axis.
-
The x-intercept of the linear regression of the Schild plot provides the pA2 value, which is a measure of the antagonist's potency. A slope not significantly different from 1 is indicative of competitive antagonism.[10][11][12][13]
-
Quantitative Analysis in Biological Matrices (LC-MS/MS)
This is a general procedure for the quantification of a small molecule like this compound in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[14][15][16][17][18]
-
Sample Preparation:
-
To a plasma sample, add an internal standard (a structurally similar compound, ideally a stable isotope-labeled version of the analyte).
-
Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into an LC-MS/MS system.
-
Liquid Chromatography: Use a suitable column (e.g., C18) and a mobile phase gradient to achieve chromatographic separation of the analyte from other matrix components.
-
Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. Monitor for specific precursor-to-product ion transitions for both this compound and the internal standard to ensure selectivity and accurate quantification.
-
-
Data Analysis:
-
Construct a calibration curve by analyzing samples with known concentrations of this compound.
-
Determine the concentration of this compound in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Conclusion
This compound is a diarylmethane derivative that acts as a muscarinic acetylcholine receptor antagonist. Its quaternary ammonium structure confers distinct pharmacokinetic properties, limiting its central nervous system penetration. While specific quantitative data on its interaction with muscarinic receptor subtypes are scarce in the public domain, the experimental protocols provided in this guide offer a framework for its detailed pharmacological characterization. The visualization of its mechanism of action through signaling pathway diagrams further elucidates its role in modulating cholinergic neurotransmission. This technical guide serves as a valuable resource for researchers and professionals in the field of drug development, providing a foundational understanding of this compound and the methodologies for its investigation.
References
- 1. What is Benactyzine Methobromide used for? [synapse.patsnap.com]
- 2. Benactyzine | C20H25NO3 | CID 9330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Anticholinergics in palliative medicine: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ANTICHOLINERGICS - Possible Long-Term Health Effects of Short-Term Exposure to Chemical Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Ethanaminium, N,N-diethyl-2-((2-hydroxy-2,2-diphenylacetyl)oxy)-N-methyl-, bromide (1:1) | C21H28BrNO3 | CID 18493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benactyzine [drugcentral.org]
- 8. selleckchem.com [selleckchem.com]
- 9. Synthesis and preliminary biological evaluation of gabactyzine, a benactyzine-GABA mutual prodrug, as an organophosphate antidote - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]
- 11. Schild equation - Wikipedia [en.wikipedia.org]
- 12. Angiotensin II dose–effect curves and Schild regression plots for characterization of different angiotensin II AT1 receptor antagonists in clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Taking The Time To Study Competitive Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Frontiers | An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring [frontiersin.org]
- 16. Development of a simultaneous LC–MS/MS analytical method for plasma: 16 antipsychotics approved in Japan and 4 drug metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Liquid chromatography-tandem mass spectrometric assay for the determination of tetrabenazine and its active metabolites in human plasma: a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Methylbenactyzium Bromide: A Literature Review of its Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylbenactyzium bromide, also known as benactyzine (B1667973) methobromide, is a quaternary ammonium (B1175870) compound with potent anticholinergic properties. Historically, it has been investigated for its therapeutic potential in various conditions, primarily those involving the parasympathetic nervous system. As a muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist, it exerts its effects by blocking the action of acetylcholine, a key neurotransmitter. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its therapeutic applications, mechanism of action, and the experimental methodologies used to characterize its pharmacological profile.
Chemical and Physical Properties
This compound is the N-methylated quaternary bromide salt of benactyzine. Its chemical structure and properties are summarized in the table below.
| Property | Value |
| IUPAC Name | 2-(diethylamino)ethyl 2-hydroxy-2,2-diphenylacetate;methyl bromide |
| Synonyms | Benactyzine Methobromide, this compound |
| CAS Number | 3166-62-9 |
| Molecular Formula | C₂₁H₂₈BrNO₃ |
| Molecular Weight | 422.36 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in water |
Mechanism of Action
This compound is a competitive antagonist of muscarinic acetylcholine receptors, with a reported selectivity for the M1 and M3 subtypes.[1] These receptors are G-protein coupled receptors (GPCRs) that mediate a wide range of physiological functions.
Muscarinic M1 and M3 Receptor Signaling Pathway
The M1 and M3 muscarinic receptors are coupled to Gq/11 proteins. Upon activation by acetylcholine, a conformational change in the receptor activates the Gq protein, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). The increase in intracellular Ca²⁺, along with DAG, activates protein kinase C (PKC), which then phosphorylates various downstream targets, leading to a cellular response. This compound competitively blocks the initial binding of acetylcholine to the M1 and M3 receptors, thereby inhibiting this entire signaling cascade.
Therapeutic Applications
The primary therapeutic applications of this compound have historically revolved around its ability to reduce smooth muscle spasms and secretions.
Peptic Ulcer Disease
In the mid-20th century, prior to the advent of H₂-receptor antagonists and proton pump inhibitors, anticholinergic agents were a cornerstone of peptic ulcer therapy.[2][3][4] The rationale for their use was to reduce gastric acid secretion and motility, thereby promoting ulcer healing. While specific clinical trial data for this compound is scarce in modern databases, the therapeutic efficacy of anticholinergics as a class in this era is documented in numerous reviews.[5][6]
Table 1: Representative Clinical Outcomes for Anticholinergic Therapy in Peptic Ulcer Disease (Mid-20th Century)
| Parameter | Observation | Reference |
| Gastric Acid Secretion | Moderate reduction in basal and nocturnal acid output. | [3] |
| Gastric Motility | Delayed gastric emptying and reduced gastrointestinal tone. | [6] |
| Symptom Relief | Often reported improvement in epigastric pain. | [5] |
| Ulcer Healing | Variable, often used in conjunction with antacids. | [2][7] |
Gastrointestinal Spasms
Due to its antispasmodic effects on smooth muscle, this compound was also employed in the management of gastrointestinal spasms and hypermotility.
Other Potential Applications
The tertiary amine analog of this compound, benactyzine, was investigated for the treatment of anxiety and depression in the 1950s and 1960s.[1][8][9] However, as a quaternary ammonium compound, this compound has limited ability to cross the blood-brain barrier, and therefore its central nervous system effects are expected to be minimal.
Experimental Protocols
Synthesis of this compound
A general two-step synthesis for quaternary ammonium esters of benzilic acid involves esterification followed by quaternization.
Step 1: Esterification of Benzilic Acid with N,N-diethylaminoethanol
-
Benzilic acid and a suitable activating agent (e.g., thionyl chloride or a carbodiimide) are reacted in an inert solvent (e.g., dichloromethane (B109758) or tetrahydrofuran).
-
N,N-diethylaminoethanol is added to the activated benzilic acid, and the mixture is stirred, often at elevated temperatures, to facilitate the formation of the ester, benactyzine.
-
The reaction is monitored by thin-layer chromatography (TLC) for completion.
-
Upon completion, the reaction mixture is worked up by washing with aqueous base (e.g., sodium bicarbonate solution) and brine. The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield crude benactyzine.
-
The crude product can be purified by column chromatography or recrystallization.
Step 2: Quaternization of Benactyzine with Methyl Bromide
-
Benactyzine is dissolved in a suitable solvent (e.g., acetone (B3395972) or acetonitrile).
-
Methyl bromide is added to the solution. The reaction is typically carried out at room temperature or with gentle heating.
-
The quaternary ammonium salt, this compound, being ionic, often precipitates from the organic solvent.
-
The reaction progress can be monitored by the disappearance of the benactyzine spot on TLC.
-
The precipitated product is collected by filtration, washed with a cold solvent to remove any unreacted starting materials, and dried under vacuum.
In Vitro Pharmacology: Muscarinic Receptor Binding Assay
Radioligand binding assays are the standard method for determining the affinity of a compound for a specific receptor.[10][11][12]
Objective: To determine the inhibitory constant (Ki) of this compound for M1 and M3 muscarinic receptors.
Materials:
-
Cell membranes expressing human M1 or M3 muscarinic receptors.
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-quinuclidinyl benzilate ([³H]-QNB).
-
Non-specific binding control: Atropine (B194438) (high concentration).
-
Test compound: this compound at various concentrations.
-
Assay buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Glass fiber filters.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Prepare a series of dilutions of this compound.
-
In a 96-well plate, add the cell membranes, the radioligand at a fixed concentration (typically near its Kd value), and either buffer (for total binding), a high concentration of atropine (for non-specific binding), or varying concentrations of this compound.
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove unbound radioactivity.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Conclusion
This compound is a quaternary ammonium anticholinergic agent that has historically been used for its ability to reduce gastrointestinal motility and secretion, particularly in the context of peptic ulcer disease. Its mechanism of action is the competitive antagonism of M1 and M3 muscarinic acetylcholine receptors. While detailed quantitative data from modern clinical trials are lacking, historical literature and an understanding of its pharmacological class provide insight into its therapeutic rationale and applications. The experimental protocols for its synthesis and in vitro characterization are well-established for this class of compounds. Further research into historical medical archives may be necessary to uncover more specific clinical efficacy data for this particular agent.
References
- 1. Anticholinergics, antimuscarinics or atropinics? About the words in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The evolution of peptic ulcer therapy. A role for temporal control of drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-ulcer therapy. Past to present - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological Management of Peptic Ulcer: A Century of Expert Opinions in Cecil Textbook of Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticholinergic therapy of gastrointestinal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticholinergic drugs in gastrointestinal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of benzyl esters using 2-benzyloxy-1-methylpyridinium triflate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The past, present and future of anticholinergic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Transesterification for Synthesis of Carboxylates Using Aldehydes as Acyl Donors via C–H and C–O Bond Activations [ouci.dntb.gov.ua]
- 10. Synthesis of Benzyl Esters Using 2-Benzyloxy-1-methylpyridinium Triflate [organic-chemistry.org]
- 11. A Brief History of Ulcer Treatments - Los Angeles Times [latimes.com]
- 12. acpjournals.org [acpjournals.org]
The Discovery and Pharmacological History of Methylbenactyzium Bromide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methylbenactyzium bromide, a quaternary ammonium (B1175870) derivative of the anticholinergic agent benactyzine (B1667973), has a notable history in the realm of gastrointestinal pharmacology. This technical guide provides a comprehensive overview of its discovery, mechanism of action, synthesis, and clinical applications. By delving into its pharmacological properties and the signaling pathways it modulates, this document serves as a critical resource for professionals in drug development and scientific research. Quantitative data from available studies are summarized, and detailed experimental methodologies are provided to facilitate further investigation and understanding of this compound.
Introduction
This compound is a peripherally acting antimuscarinic agent. As a quaternary ammonium compound, it possesses a permanent positive charge, which limits its ability to cross the blood-brain barrier, thereby reducing central nervous system side effects associated with its tertiary amine precursor, benactyzine. This characteristic made it a subject of interest for treating various gastrointestinal disorders characterized by smooth muscle spasms and hypersecretion.
This guide will explore the historical context of its development, its chemical synthesis, and its pharmacological profile. A key focus will be on its mechanism of action as a competitive antagonist of muscarinic acetylcholine (B1216132) receptors, particularly the M3 subtype, which is pivotal in regulating gastrointestinal motility and secretion.
Chemical Properties
A summary of the fundamental chemical properties of this compound is presented in Table 1.
| Property | Value |
| IUPAC Name | --INVALID-LINK--methylammonium bromide |
| Synonyms | Benactyzine methobromide, (2-Hydroxy-2,2-diphenyl-acetoxyethyl)diethyl-methylammonium bromide |
| CAS Number | 3166-62-9 |
| Molecular Formula | C21H28BrNO3 |
| Molecular Weight | 422.36 g/mol |
| Appearance | White or almost white, crystalline powder |
| Solubility | Soluble in water and ethanol |
History and Discovery
The development of this compound is intrinsically linked to its parent compound, benactyzine. Benactyzine, a tertiary amine, was developed in the mid-20th century and was marketed in the United States by Merck in 1957 under the trade name "Suavitil" for the treatment of anxiety and depression.[1][2] As an anticholinergic agent, benactyzine's therapeutic potential and its limitations, such as central nervous system side effects, spurred further research into derivatives with a more favorable safety profile.
The quaternization of benactyzine to form this compound was a strategic chemical modification aimed at restricting its activity to the peripheral nervous system. This approach was common in the development of anticholinergic drugs intended for gastrointestinal applications, as the permanent positive charge on the quaternary nitrogen significantly reduces lipid solubility and, consequently, the ability to cross the blood-brain barrier. While the precise timeline and individuals responsible for the initial synthesis of this compound are not extensively documented in readily available literature, its development can be situated within the broader wave of psychopharmacological and autonomic drug research of the 1950s and 1960s. Analogs of benactyzine were indeed utilized as antispasmodics in the management of gastrointestinal disorders.[3]
Mechanism of Action
This compound exerts its pharmacological effects primarily through competitive antagonism of muscarinic acetylcholine receptors (mAChRs). It shows a degree of selectivity for the M3 receptor subtype, which is predominantly expressed in smooth muscle cells, secretory glands, and the enteric nervous system.
Muscarinic M3 Receptor Signaling Pathway
The binding of acetylcholine to M3 receptors on gastrointestinal smooth muscle cells initiates a signaling cascade that leads to muscle contraction. This process is mediated by the Gq alpha subunit of the heterotrimeric G protein. The key steps in this pathway are outlined below and visualized in the accompanying diagram.
-
Receptor Activation: Acetylcholine binds to the M3 muscarinic receptor.
-
G-protein Coupling: The activated receptor promotes the exchange of GDP for GTP on the Gαq subunit.
-
Phospholipase C Activation: The activated Gαq subunit stimulates the enzyme phospholipase C (PLC).
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Release: IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm.
-
Smooth Muscle Contraction: The increase in intracellular Ca2+ leads to the activation of calmodulin and subsequently myosin light chain kinase (MLCK), which phosphorylates myosin light chains, resulting in smooth muscle contraction.
This compound competitively blocks the initial step of this pathway by preventing acetylcholine from binding to the M3 receptor, thereby inhibiting the downstream signaling events and leading to smooth muscle relaxation.
Caption: M3 Muscarinic Receptor Signaling Pathway.
Synthesis and Experimental Protocols
While detailed proprietary synthesis protocols are not publicly available, the general synthetic route for this compound involves a two-step process. This process is typical for the synthesis of quaternary ammonium esters.
General Synthesis Workflow
-
Esterification: The first step involves the esterification of benzilic acid with a suitable amino alcohol, such as 2-(diethylamino)ethanol. This reaction is typically acid-catalyzed and results in the formation of the tertiary amine ester, benactyzine.
-
Quaternization: The second step is the quaternization of the tertiary amine nitrogen of benactyzine with a methylating agent, in this case, methyl bromide. This reaction proceeds via an SN2 mechanism, where the nucleophilic nitrogen atom attacks the electrophilic methyl group of methyl bromide, resulting in the formation of the quaternary ammonium salt, this compound.
Caption: General Synthesis Workflow of this compound.
Experimental Protocol for In Vitro Assessment of Anticholinergic Activity
A common method to determine the anticholinergic activity of a compound like this compound is through a radioligand binding assay. This assay measures the ability of the compound to displace a known radiolabeled muscarinic antagonist from the receptors.
Objective: To determine the binding affinity (Ki) of this compound for muscarinic M3 receptors.
Materials:
-
Cell membranes prepared from a cell line expressing human M3 muscarinic receptors (e.g., CHO-K1 or HEK293 cells).
-
Radiolabeled muscarinic antagonist, e.g., [3H]-N-methylscopolamine ([3H]-NMS).
-
This compound stock solution.
-
Atropine (B194438) (as a positive control).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound and atropine in the binding buffer.
-
In a 96-well plate, add the cell membranes, the radioligand ([3H]-NMS) at a concentration close to its Kd, and varying concentrations of this compound or atropine.
-
For total binding, add only the cell membranes and the radioligand.
-
For non-specific binding, add the cell membranes, the radioligand, and a high concentration of atropine (e.g., 1 µM).
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Following incubation, rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add the scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of this compound.
-
Determine the IC50 value (the concentration of the drug that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Pharmacokinetics and Therapeutic Applications
As a quaternary ammonium compound, this compound has low lipid solubility, which dictates its pharmacokinetic profile.
Pharmacokinetic Parameters
| Parameter | Value/Description |
| Absorption | Poor oral absorption due to its charge and low lipid solubility. Typically administered parenterally for systemic effects. |
| Distribution | Largely restricted to the peripheral tissues, with minimal penetration into the central nervous system. |
| Metabolism | Expected to be metabolized by esterases, leading to the hydrolysis of the ester linkage. |
| Excretion | Primarily excreted via the kidneys. |
Therapeutic Applications
Historically, this compound and similar quaternary anticholinergics were used in the management of gastrointestinal disorders.
-
Peptic Ulcer Disease: By blocking muscarinic receptors on parietal cells, it can reduce gastric acid secretion. Its antispasmodic effect on the gastric smooth muscle can also help alleviate pain.
-
Irritable Bowel Syndrome (IBS) and other Spastic Conditions: Its ability to relax intestinal smooth muscle makes it useful for treating the cramping and abdominal pain associated with IBS and other conditions of intestinal hypermotility.
While effective, the use of this compound has largely been superseded by more selective and potent drugs, such as proton pump inhibitors for peptic ulcer disease and newer generation antispasmodics for IBS.
Due to the limited contemporary use of this compound, there is a scarcity of recent, robust clinical trial data. Older studies often lack the rigorous design and reporting standards of modern clinical trials, making it difficult to present a comprehensive table of quantitative efficacy data. Meta-analyses of older smooth muscle relaxants in IBS have shown a therapeutic benefit over placebo, with a pooled odds ratio for global improvement of 2.13.[4] However, these analyses often group multiple drugs, and specific data for this compound are not detailed.
Conclusion
This compound represents a classic example of targeted drug design, where a known centrally acting agent, benactyzine, was chemically modified to restrict its activity to the periphery for the treatment of gastrointestinal disorders. Its mechanism as a muscarinic antagonist, particularly at the M3 receptor, provides a clear rationale for its antispasmodic and antisecretory effects. While its clinical use has diminished with the advent of newer therapeutic classes, a thorough understanding of its discovery, pharmacology, and synthesis remains valuable for researchers in the fields of autonomic pharmacology and drug development. The principles underlying its design and mechanism of action continue to inform the development of new peripherally acting drugs with improved selectivity and safety profiles.
References
Methodological & Application
Application Notes and Protocols for In Vitro Experiments Using Methylbenactyzium Bromide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the in vitro characterization of Methylbenactyzium bromide, a known muscarinic acetylcholine (B1216132) receptor antagonist.[1] The following sections offer step-by-step methodologies for key assays, data presentation guidelines, and visual representations of experimental workflows and signaling pathways.
Mechanism of Action
This compound, also known as Benactyzine Methobromide, functions as an anticholinergic agent by competitively blocking the action of acetylcholine at muscarinic receptors.[1] This antagonism prevents the binding of acetylcholine, thereby reducing the activity of the parasympathetic nervous system.[1] Its primary therapeutic applications have been in conditions characterized by excessive cholinergic activity.[1] In vitro studies are crucial to further elucidate its specific interactions with muscarinic receptor subtypes and its effects on cellular processes.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for this compound in various in vitro assays. This serves as a template for presenting experimental findings in a clear and structured manner.
| Assay Type | Cell Line/Target | Parameter | Value | Reference |
| Cell Viability | A375 Melanoma | IC50 (48h) | 34.34 µM | [2] |
| MCF-7 Breast Cancer | IC50 (72h) | 4.8 - 25.7 µM | [2] | |
| HT-29 Colorectal Cancer | IC50 (48h) | > 50 µM | [2] | |
| Receptor Binding | Muscarinic M1 Receptor | Ki | Value | |
| Muscarinic M2 Receptor | Ki | Value | ||
| Muscarinic M3 Receptor | Ki | 9.11 (pKi) | [3] | |
| Apoptosis | A375 Melanoma | % Apoptotic Cells (at IC50) | Value | |
| Calcium Imaging | SH-SY5Y Neuroblastoma | Change in [Ca2+]i | Value |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the cytotoxic effects of this compound on cultured cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[4][5][6]
Materials:
-
This compound
-
96-well cell culture plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[7] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[7]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the compound) and a blank (medium only).[7]
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[7]
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: After the 4-hour incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell viability by 50%.[8]
Apoptosis Assay (Annexin V-FITC Staining)
This protocol detects one of the early events in apoptosis, the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane.[9] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (FITC) to label apoptotic cells. Propidium iodide (PI) is used as a counterstain to identify necrotic cells.
Materials:
-
This compound-treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with various concentrations of this compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells) and wash with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Muscarinic Receptor Binding Assay
This protocol is a competitive binding assay to determine the affinity of this compound for muscarinic acetylcholine receptors.[10][11][12] It utilizes a radiolabeled ligand that specifically binds to the receptor, and the displacement of this radioligand by this compound is measured.
Materials:
-
Cell membranes expressing the muscarinic receptor subtype of interest
-
Radiolabeled ligand (e.g., [3H]-N-methylscopolamine)
-
This compound
-
Assay buffer
-
Unlabeled ligand for non-specific binding determination (e.g., atropine)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Assay Setup: In a microcentrifuge tube, combine the cell membranes, radiolabeled ligand at a concentration near its Kd, and varying concentrations of this compound in the assay buffer.
-
Incubation: Incubate the mixture at room temperature for a predetermined time to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through a glass fiber filter using a vacuum manifold to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of this compound to determine the IC50. The Ki value can then be calculated using the Cheng-Prusoff equation.
Calcium Imaging Assay
This protocol measures changes in intracellular calcium concentration ([Ca2+]i) in response to this compound, particularly in cells expressing muscarinic receptors that couple to calcium signaling pathways (e.g., M1, M3, M5).[13][14][15]
Materials:
-
Cells expressing the muscarinic receptor of interest
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
Muscarinic receptor agonist (e.g., carbachol)
-
This compound
-
Fluorescence microscope or plate reader with calcium imaging capabilities
Procedure:
-
Cell Seeding: Seed cells onto glass-bottom dishes or 96-well black-walled plates.
-
Dye Loading: Incubate the cells with the calcium-sensitive dye in HBSS for 30-60 minutes at 37°C.
-
Washing: Wash the cells with HBSS to remove excess dye.
-
Baseline Measurement: Record the baseline fluorescence for a few minutes.
-
Compound Addition: Add this compound at the desired concentration and continue recording.
-
Agonist Stimulation: Add a muscarinic agonist to stimulate an increase in intracellular calcium and observe the inhibitory effect of this compound.
-
Data Analysis: Analyze the change in fluorescence intensity over time to determine the effect of this compound on calcium signaling.
Visualizations
References
- 1. What is the mechanism of Benactyzine Methobromide? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Antimuscarinic effect of tiquizium bromide in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. 细胞活力和增殖测定 [sigmaaldrich.com]
- 6. Analysis of Cell Viability by the MTT Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Apoptosis Assays [sigmaaldrich.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Receptor Binding Assays and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A highly sensitive fluorescent indicator dye for calcium imaging of neural activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Large-Scale Fluorescence Calcium-Imaging Methods for Studies of Long-Term Memory in Behaving Mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Application Notes & Protocols for the Analysis of Methylbenactyzium Bromide in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical determination of Methylbenactyzium bromide in biological matrices. The methods described herein are intended to guide researchers in the development and implementation of robust and reliable analytical procedures for pharmacokinetic, toxicokinetic, and bioequivalence studies.
Introduction
This compound is a quaternary ammonium (B1175870) compound with anticholinergic properties. Accurate and sensitive quantification of this compound in biological samples such as urine and plasma is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. Due to its polar and non-volatile nature, specific analytical strategies are required for its effective extraction and detection. This document outlines two distinct analytical methods for the determination of this compound.
Analytical Methods Overview
Two primary methods for the detection of this compound in biological samples are detailed:
-
Thin-Layer Chromatography (TLC) combined with Pyrolysis Gas Chromatography (PyGC-MS): A classic and effective method for the analysis of non-volatile compounds like quaternary ammonium salts.
Quantitative Data Summary
The following table summarizes the quantitative parameters for the described analytical methods.
| Parameter | TLC-Pyrolysis GC (in Urine) | LC-MS/MS (General for Quaternary Ammonium Compounds) |
| Linearity Range | 1 - 75 µ g/spot [1] | Analyte-dependent, typically in the ng/mL to µg/mL range |
| Limit of Detection (LOD) | 0.1 µ g/spot [1] | Typically in the low ng/mL to pg/mL range |
| Limit of Quantification (LOQ) | Not explicitly stated, but linearity starts at 1 µ g/spot . | Typically in the low ng/mL range |
| Precision (CV%) | 3.8% for 3 µ g/spot (n=11)[1] | Generally <15% |
| Accuracy/Recovery | Not explicitly stated | Generally 85-115% |
Experimental Protocols
Method 1: Thin-Layer Chromatography and Pyrolysis Gas Chromatography (TLC-PyGC)
This method is suitable for the identification and determination of this compound in human urine.[1]
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Objective: To extract this compound from the urine matrix.
-
Materials:
-
ODS-cartridge (e.g., Sep-Pak C18)
-
Human urine sample
-
Water
-
-
Protocol:
-
Condition the ODS-cartridge by washing with methanol followed by water.
-
Load the urine sample onto the conditioned cartridge.
-
Wash the cartridge with water to remove interfering substances.
-
Elute the this compound from the cartridge with methanol.
-
Evaporate the methanol eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a small volume of methanol for TLC application.
-
2. Thin-Layer Chromatography (TLC)
-
Objective: To separate this compound from other components in the extract.
-
Materials:
-
Silica (B1680970) gel 60 F254 TLC plate
-
Developing solvent (e.g., a mixture of butanol, acetic acid, and water)
-
Spotting capillary
-
UV lamp (254 nm)
-
-
Protocol:
-
Spot the reconstituted extract onto the TLC plate.
-
Develop the plate in a chamber saturated with the developing solvent.
-
After development, air-dry the plate.
-
Visualize the separated spot of this compound under a UV lamp.
-
Scrape the silica gel containing the analyte spot from the plate.
-
3. Pyrolysis Gas Chromatography-Mass Spectrometry (PyGC-MS)
-
Objective: To identify and quantify this compound through its pyrolysis product.
-
Materials:
-
Pyrolysis-GC-MS system
-
Ferromagnetic foil
-
-
Protocol:
-
Wrap the scraped silica gel containing the analyte in a ferromagnetic foil.
-
Introduce the foil into the pyrolyzer.
-
Perform pyrolysis at an optimized temperature of 590°C.[1]
-
The main degradation product, diphenylmethane, is introduced into the GC-MS for separation and detection.[1]
-
Quantify using a calibration curve prepared with known amounts of this compound standard subjected to the same procedure.
-
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a general framework for developing a validated LC-MS/MS method for a quaternary ammonium compound like this compound in plasma. Specific parameters will require optimization and validation.
1. Sample Preparation: Protein Precipitation
-
Objective: To remove proteins from the plasma sample.
-
Materials:
-
Human plasma sample
-
Acetonitrile (B52724) containing an appropriate internal standard (e.g., a structurally similar quaternary ammonium compound)
-
Vortex mixer
-
Centrifuge
-
-
Protocol:
-
To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
2. Liquid Chromatography
-
Objective: To chromatographically separate this compound from matrix components.
-
Typical Parameters:
-
Column: A reversed-phase C18 column or a mixed-mode column (for better retention of polar compounds).
-
Mobile Phase A: Water with an additive like formic acid or ammonium formate (B1220265) to improve peak shape and ionization.
-
Mobile Phase B: Acetonitrile or methanol with the same additive.
-
Gradient: A gradient elution starting with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B.
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C) for reproducibility.
-
3. Tandem Mass Spectrometry
-
Objective: To specifically detect and quantify this compound.
-
Typical Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Precursor Ion: The m/z of the protonated Methylbenactyzium cation.
-
Product Ion(s): Specific fragment ions generated by collision-induced dissociation of the precursor ion. These transitions need to be optimized for the specific instrument.
-
Optimization: Source parameters (e.g., capillary voltage, source temperature) and compound-specific parameters (e.g., collision energy, declustering potential) must be optimized to achieve the best sensitivity and specificity.
-
Visualizations
References
Application Notes and Protocols for the Quantification of Methylbenactyzium Bromide in Urine by Pyrolysis Gas Chromatography-Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methylbenactyzium bromide is a quaternary ammonium (B1175870) compound with anticholinergic properties, previously used as a spasmolytic. Due to its structure, it is a non-volatile salt, making direct analysis by gas chromatography challenging. Pyrolysis gas chromatography-mass spectrometry (Py-GC-MS) offers a robust and sensitive method for the quantification of this compound in biological matrices such as urine. This technique involves the thermal decomposition of the parent molecule into characteristic, volatile fragments that can be readily analyzed by GC-MS. This application note provides a detailed protocol for the quantification of this compound in human urine using Py-GC-MS, including sample preparation, instrument parameters, and method validation data.
Principle of the Method
This compound, a quaternary ammonium salt, is not amenable to direct GC-MS analysis due to its low volatility. The Py-GC-MS method overcomes this limitation by thermally degrading the molecule in a controlled manner. Upon pyrolysis, this compound breaks down into specific, volatile products. The primary and most stable thermal degradation product identified for this compound is diphenylmethane.[1] This stable fragment is then separated by gas chromatography and detected by mass spectrometry, allowing for indirect quantification of the parent compound in the original urine sample.
Quantitative Data Summary
The following table summarizes the quantitative performance of the Py-GC-MS method for the determination of this compound in urine, based on the analysis of its pyrolysis product, diphenylmethane.
| Parameter | Result | Reference |
| Pyrolysis Temperature | 590°C | [1] |
| Primary Pyrolysis Product | Diphenylmethane | [1] |
| Linearity Range | 1 - 75 µ g/spot | [1] |
| Coefficient of Variation (Precision) | 3.8% (for 3 µ g/spot , n=11) | [1] |
| Limit of Detection (LOD) | 0.1 µ g/spot | [1] |
| Recommended Column | HP-5MS (or equivalent) | General GC-MS |
| Ion for Quantification (m/z) | To be determined (Diphenylmethane) | General GC-MS |
Experimental Protocols
This section details the recommended experimental procedures for the quantification of this compound in urine.
Sample Preparation: Solid-Phase Extraction (SPE)
A solid-phase extraction method is employed to isolate this compound from the urine matrix and minimize interferences.
-
Materials:
-
ODS (C18) SPE cartridges (e.g., Sep-Pak C18)
-
Methanol (B129727) (HPLC grade)
-
Deionized water
-
Phosphate (B84403) buffer (pH ~6-7)
-
Elution solvent (e.g., Methanol with 2% acetic acid)
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
-
-
Protocol:
-
Cartridge Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to dry.
-
Sample Pre-treatment: Centrifuge the urine sample (e.g., 5 mL) to remove particulate matter. Dilute the supernatant 1:1 with phosphate buffer.
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
Washing: Wash the cartridge with 5 mL of deionized water to remove hydrophilic interferences. A second wash with a weak organic solvent (e.g., 5% methanol in water) can be performed to remove further impurities.
-
Analyte Elution: Elute the retained this compound from the cartridge using an appropriate volume (e.g., 3-5 mL) of the elution solvent.
-
Dry Down: Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature (e.g., 40°C).
-
Reconstitution: Reconstitute the dried residue in a small volume (e.g., 100 µL) of a suitable solvent (e.g., methanol) for subsequent analysis.
-
Pyrolysis Gas Chromatography-Mass Spectrometry (Py-GC-MS)
The extracted and reconstituted sample is introduced into the Py-GC-MS system for analysis.
-
Instrumentation:
-
Pyrolyzer coupled to a GC-MS system
-
GC column: Phenyl-methyl polysiloxane capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness)
-
Carrier gas: Helium
-
Mass spectrometer: Capable of electron ionization (EI) and scanning or selected ion monitoring (SIM) modes.
-
-
Py-GC-MS Parameters:
-
Pyrolysis Temperature: 590°C[1]
-
GC Inlet Temperature: 250°C
-
GC Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
Carrier Gas Flow: Constant flow, e.g., 1 mL/min
-
MS Transfer Line Temperature: 280°C
-
MS Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
MS Mode: Full scan (e.g., m/z 40-500) for initial identification of diphenylmethane, followed by Selected Ion Monitoring (SIM) for quantification.
-
Injection: A portion of the reconstituted sample is spotted onto a ferromagnetic foil or placed in a pyrolysis cup, the solvent is evaporated, and the sample holder is introduced into the pyrolyzer.
-
Visualizations
Experimental Workflow
The following diagram illustrates the complete analytical workflow from sample collection to data analysis.
Caption: Experimental workflow for this compound quantification.
Metabolism of this compound
The following diagram illustrates the metabolic pathway of this compound.
Caption: Metabolic pathway of this compound.
Disclaimer: The provided protocols are intended as a guide and are based on available scientific literature. It is essential that this method be fully validated in the end-user's laboratory to ensure its accuracy, precision, and suitability for the intended application.
References
Application Notes and Protocols for Preclinical Studies of Methylbenactyzium Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylbenactyzium bromide is a quaternary ammonium (B1175870) compound with anticholinergic properties. It acts as a competitive antagonist of muscarinic acetylcholine (B1216132) receptors.[1] This document provides detailed application notes and protocols for the preclinical assessment of this compound, with a focus on dosage calculations, experimental methodologies, and the visualization of its mechanism of action. Due to the limited availability of specific preclinical dosage data for this compound in publicly accessible literature, the following sections provide guidance based on general principles of preclinical pharmacology for anticholinergic agents. Researchers are advised to conduct dose-range finding studies to determine appropriate concentrations for their specific experimental models.
Data Presentation
Table 1: Illustrative Acute Toxicity Profile of a Hypothetical Anticholinergic Agent (Data Not Specific to this compound)
| Animal Model | Route of Administration | LD50 (mg/kg) | Key Observations |
| Mouse | Intravenous | 15 | CNS excitation, convulsions, respiratory paralysis |
| Mouse | Oral | 150 | Reduced motor activity, mydriasis, constipation |
| Rat | Intravenous | 25 | Tachycardia, respiratory distress |
| Rat | Oral | 250 | Sedation, urinary retention, dry mouth |
Note: The data in this table is for illustrative purposes only and does not represent actual toxicity data for this compound. Researchers must determine the toxicity profile of this compound through appropriate studies.
Table 2: Illustrative Dose Ranges for In Vivo Pharmacological Assessment of a Hypothetical Anticholinergic Agent (Data Not Specific to this compound)
| Animal Model | Application | Route of Administration | Dose Range (mg/kg) | Expected Effects |
| Mouse | Inhibition of Salivation | Subcutaneous | 0.1 - 1.0 | Reduction in pilocarpine-induced salivation |
| Rat | Mydriatic Effect | Topical (ocular) | 0.5% - 2.0% solution | Pupil dilation |
| Guinea Pig | Bronchodilatory Effect | Intratracheal | 0.05 - 0.5 | Inhibition of acetylcholine-induced bronchoconstriction |
| Dog | Gastric Antisecretory | Intravenous | 0.01 - 0.1 | Reduction in histamine-induced gastric acid secretion |
Note: The dose ranges in this table are illustrative and not specific to this compound. Appropriate doses should be determined empirically for each experimental setup.
Experimental Protocols
Protocol 1: Determination of Anticholinergic Activity using Isolated Guinea Pig Ileum Preparation
Objective: To quantify the antagonistic effect of this compound on acetylcholine-induced smooth muscle contraction in an ex vivo setting.
Materials:
-
Guinea pig ileum
-
Krebs-Henseleit solution (Composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 11)
-
Acetylcholine chloride
-
This compound
-
Isolated organ bath system with a transducer and data acquisition software[2]
-
Carbogen (B8564812) gas (95% O2, 5% CO2)
Procedure:
-
A segment of the terminal ileum is isolated from a euthanized guinea pig and placed in Krebs-Henseleit solution.
-
The longitudinal muscle is prepared and mounted in an isolated organ bath containing Krebs-Henseleit solution at 37°C and continuously bubbled with carbogen gas.[2]
-
The tissue is allowed to equilibrate for 30-60 minutes under a resting tension of 1 gram.
-
A cumulative concentration-response curve for acetylcholine is established by adding increasing concentrations of acetylcholine to the bath and recording the contractile response.
-
The tissue is washed thoroughly with Krebs-Henseleit solution to return to baseline.
-
The tissue is incubated with a known concentration of this compound for a predetermined period (e.g., 20-30 minutes).
-
A second cumulative concentration-response curve for acetylcholine is generated in the presence of this compound.
-
The experiment is repeated with different concentrations of this compound.
Data Analysis: The dose-response curves for acetylcholine in the absence and presence of this compound are plotted. A rightward shift in the acetylcholine dose-response curve in the presence of this compound indicates competitive antagonism. The pA2 value, a measure of the antagonist's affinity, can be calculated using a Schild plot analysis.
Protocol 2: In Vivo Assessment of Mydriatic Activity in Rabbits
Objective: To evaluate the pupil-dilating (mydriatic) effect of this compound in an in vivo model.
Materials:
-
Albino rabbits
-
This compound solutions of varying concentrations
-
Topical anesthetic (e.g., proparacaine (B1679620) hydrochloride)
-
Calibrated pupilometer or a ruler for measuring pupil diameter
-
Slit-lamp biomicroscope (optional)
Procedure:
-
The baseline pupil diameter of both eyes of each rabbit is measured.
-
A single drop of a topical anesthetic is instilled into one eye of each rabbit.
-
After a few minutes, a single drop of the this compound test solution is instilled into the anesthetized eye. The contralateral eye receives a drop of the vehicle (e.g., saline) and serves as a control.
-
Pupil diameter is measured at regular intervals (e.g., 15, 30, 60, 120, and 240 minutes) post-instillation.
-
The animals are observed for any signs of ocular irritation or systemic side effects.
Data Analysis: The change in pupil diameter from baseline is calculated for both the treated and control eyes. The data is plotted as the mean change in pupil diameter versus time. The dose-dependent mydriatic effect of this compound can be determined by comparing the responses to different concentrations.
Visualizations
Caption: Anticholinergic Mechanism of this compound.
Caption: Workflow for Isolated Organ Bath Experiments.
References
Application Notes and Protocols: Methylbenactyzium Bromide as a Spasmolytic Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylbenactyzium bromide is a quaternary ammonium (B1175870) anticholinergic agent that acts as a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1] Its primary mechanism of action involves blocking the effects of acetylcholine, a neurotransmitter responsible for smooth muscle contraction in various organs, including the gastrointestinal tract.[2] This property makes this compound a subject of interest for its potential as a spasmolytic agent to alleviate smooth muscle spasms.
These application notes provide detailed protocols for evaluating the spasmolytic activity of this compound in established in vitro and in vivo laboratory models.
Mechanism of Action: Anticholinergic Activity
This compound functions by competitively inhibiting acetylcholine at muscarinic receptors. This antagonism prevents acetylcholine from binding and initiating the signaling cascade that leads to smooth muscle contraction. The result is a reduction in the tone and motility of smooth muscle.
In Vitro Spasmolytic Activity
The isolated guinea pig ileum preparation is a classic and reliable model for assessing the spasmolytic effects of anticholinergic drugs. This ex vivo method allows for the direct measurement of smooth muscle contraction and the antagonistic effects of test compounds against spasmogens like acetylcholine.
Data Presentation
The following table summarizes the expected qualitative and semi-quantitative results of this compound in an isolated guinea pig ileum model based on the effects of the closely related compound, benactyzine (B1667973) methyl bromide.
| Parameter | Agonist | Effect of this compound | Concentration Range | Reference |
| Dose-Response Curve | Acetylcholine | Parallel rightward shift | > 3x10⁻⁶ M | |
| Maximum Contraction | Acetylcholine | No significant change at lower concentrations | < 10⁻³ M | |
| Dose-Response Curve | Barium Chloride (Ba²⁺) | Slight rightward shift at high concentrations | > 10⁻³ M |
Experimental Protocol: Isolated Guinea Pig Ileum Assay
This protocol details the methodology for assessing the spasmolytic activity of this compound on acetylcholine-induced contractions in isolated guinea pig ileum.
Materials and Reagents:
-
Guinea pig
-
Tyrode's solution (composition in g/L: NaCl 8.0, KCl 0.2, CaCl₂ 0.2, MgCl₂ 0.1, NaH₂PO₄ 0.05, NaHCO₃ 1.0, Glucose 1.0)
-
Acetylcholine chloride
-
This compound
-
Organ bath with aeration
-
Isotonic transducer and recording system (e.g., kymograph or digital data acquisition system)
Procedure:
-
A male guinea pig (250-350 g) is euthanized by cervical dislocation.
-
The abdomen is opened, and a segment of the ileum is isolated and placed in a petri dish containing Tyrode's solution.
-
The ileum is cleaned of mesenteric attachments and cut into segments of 2-3 cm.
-
A segment is mounted in a 10 mL organ bath containing Tyrode's solution, maintained at 37°C, and aerated with a mixture of 95% O₂ and 5% CO₂.
-
The tissue is allowed to equilibrate for 30-60 minutes under a resting tension of 1 g.
-
A cumulative concentration-response curve for acetylcholine (e.g., 10⁻⁹ to 10⁻³ M) is established to determine the baseline contractile response.
-
The tissue is then washed and allowed to return to baseline.
-
The preparation is incubated with a specific concentration of this compound for a predetermined period (e.g., 15-20 minutes).
-
The cumulative concentration-response curve for acetylcholine is repeated in the presence of this compound.
-
This procedure is repeated with increasing concentrations of this compound.
Data Analysis:
The antagonistic effect of this compound is quantified by determining the pA₂, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift to the right in the agonist's concentration-response curve.
In Vivo Spasmolytic Activity
The strychnine-induced convulsion model in mice is a common method to evaluate the muscle relaxant properties of test compounds. Strychnine (B123637) is a glycine (B1666218) receptor antagonist in the spinal cord, leading to excessive motor neuron stimulation and convulsions. A compound with muscle relaxant properties will delay the onset or reduce the severity of these convulsions.
Data Presentation
The following table provides a template for presenting data from a strychnine-induced convulsion study with this compound.
| Treatment Group | Dose (mg/kg) | Onset of Convulsions (min) | Duration of Convulsions (s) | Protection Rate (%) |
| Vehicle Control | - | |||
| This compound | X | |||
| This compound | Y | |||
| This compound | Z | |||
| Positive Control (e.g., Diazepam) | A |
Experimental Protocol: Strychnine-Induced Convulsion Model
This protocol describes the methodology for assessing the protective effect of this compound against strychnine-induced convulsions in mice.
Materials and Reagents:
-
Male Swiss albino mice (20-25 g)
-
Strychnine hydrochloride
-
This compound
-
Vehicle (e.g., normal saline)
-
Positive control (e.g., Diazepam)
-
Syringes and needles for administration
Procedure:
-
Mice are randomly divided into experimental groups (n=6-10 per group), including a vehicle control, multiple doses of this compound, and a positive control.
-
The test compounds (vehicle, this compound, or positive control) are administered via an appropriate route (e.g., intraperitoneally or orally).
-
After a specific pretreatment time (e.g., 30-60 minutes), strychnine hydrochloride (e.g., 2 mg/kg) is administered intraperitoneally to induce convulsions.
-
Immediately after strychnine administration, each mouse is placed in an individual observation cage.
-
The following parameters are observed and recorded for a set period (e.g., 30 minutes):
-
Onset of convulsions: The time from strychnine injection to the first appearance of tonic-clonic seizures.
-
Duration of convulsions: The total time the animal exhibits convulsive behavior.
-
Protection rate: The percentage of animals in each group that do not exhibit convulsions.
-
Data Analysis:
Data are typically expressed as the mean ± standard error of the mean (SEM). Statistical significance between the treated groups and the vehicle control group is determined using appropriate statistical tests, such as one-way ANOVA followed by a post-hoc test.
Conclusion
The provided protocols offer a robust framework for the preclinical evaluation of this compound as a spasmolytic agent. The in vitro isolated guinea pig ileum model provides direct evidence of its anticholinergic activity on smooth muscle, while the in vivo strychnine-induced convulsion model assesses its potential for muscle relaxation in a whole-animal system. These models are essential for characterizing the pharmacological profile of this compound and determining its potential for further development as a therapeutic agent for conditions involving smooth muscle spasms.
References
- 1. Item - Summary of the IC50 (μM) values obtained for each antagonist drug with their respective Anticholinergic Cognitive Burden (ACB) and Serum Anticholinergic Activity (SAA) scores. - Public Library of Science - Figshare [plos.figshare.com]
- 2. Dose-response curves and time-course effects of selected anticholinergics on locomotor activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Administration of Methylbenactyzium Bromide in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration routes for Methylbenactyzium bromide in animal studies, including available quantitative data, detailed experimental protocols, and insights into its mechanism of action.
Introduction
This compound, a quaternary ammonium (B1175870) derivative of benactyzine (B1667973), is an anticholinergic agent. Benactyzine and its derivatives act as competitive antagonists at muscarinic acetylcholine (B1216132) receptors.[1][2] While specific pharmacokinetic and extensive toxicological data for this compound are limited in publicly available literature, data for the closely related compound benactyzine hydrochloride provides valuable insights.
Quantitative Data
The following tables summarize the available acute toxicity data for benactyzine hydrochloride in rats and mice across various administration routes. It is important to note that this data is for benactyzine hydrochloride and should be used as an estimate for this compound with caution.
Table 1: Acute Toxicity (LD50) of Benactyzine Hydrochloride in Rats [3]
| Administration Route | LD50 (mg/kg) |
| Oral | 184 |
| Intraperitoneal | 100 |
| Subcutaneous | 525[4] |
| Intravenous | 350[4] |
Table 2: Acute Toxicity (LD50) of Benactyzine Hydrochloride in Mice [3]
| Administration Route | LD50 (mg/kg) |
| Oral | 160 |
| Intraperitoneal | 76 |
| Subcutaneous | 250 |
| Intravenous | 14.3 |
Table 3: Pharmacokinetic Parameters of Benactyzine in Rats (Intraperitoneal Administration) [5][6]
| Parameter | Value | Notes |
| Tmax (Time to maximum concentration) | Within 1 hour | Based on maximal blood levels of tritiated Benactyzine after an IP dose.[5][6] |
| Cmax (Maximum concentration) | Data not available | |
| Bioavailability | Data not available | |
| Excretion | 45% in 24-hour urine, 15% in feces | Suggests biliary secretion.[5] |
Mechanism of Action: Anticholinergic Signaling Pathway
This compound, as an anticholinergic agent, primarily functions by blocking muscarinic acetylcholine receptors. This action inhibits the effects of acetylcholine in the parasympathetic nervous system and the central nervous system. The binding of acetylcholine to muscarinic receptors initiates a variety of cellular responses through G-protein-coupled signaling cascades.
Below is a diagram illustrating the general mechanism of action of an anticholinergic agent like this compound at a muscarinic receptor.
Caption: Anticholinergic Mechanism of Action.
Experimental Protocols
The following are general protocols for the administration of substances to rodents and should be adapted for this compound based on its specific physicochemical properties and the experimental design. It is crucial to use a vehicle in which this compound is soluble and stable.
Protocol 1: Oral Gavage Administration in Rats
Objective: To administer a precise oral dose of this compound to a rat.
Materials:
-
This compound solution
-
Appropriately sized gavage needle (e.g., 16-18 gauge for adult rats)[7]
-
Syringe
-
Animal scale
-
70% ethanol
Procedure:
-
Animal Preparation: Weigh the rat to determine the correct dosage volume. The maximum recommended volume for oral gavage in rats is 10-20 ml/kg.[8][9]
-
Drug Preparation: Prepare the this compound solution at the desired concentration in a suitable vehicle. Ensure the solution is at room temperature.
-
Restraint: Gently but firmly restrain the rat to immobilize its head and body.
-
Gavage Needle Measurement: Measure the gavage needle from the tip of the rat's nose to the last rib to estimate the distance to the stomach. Mark the needle to prevent over-insertion.[8]
-
Administration:
-
Moisten the tip of the gavage needle with sterile water or saline.
-
Gently insert the needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is met, withdraw and re-attempt.
-
Once the needle is at the pre-measured depth, slowly administer the solution.[7]
-
-
Post-Administration Monitoring: After administration, return the rat to its cage and monitor for any signs of distress, such as labored breathing or lethargy.[7]
Protocol 2: Intravenous (Tail Vein) Injection in Mice
Objective: To administer this compound directly into the systemic circulation of a mouse.
Materials:
-
This compound solution
-
27-30 gauge needle with a syringe[10]
-
Mouse restrainer
-
Heat lamp or warming pad
-
70% ethanol
Procedure:
-
Animal Preparation: Place the mouse in a restrainer. Warm the tail using a heat lamp or by immersing it in warm water to dilate the lateral tail veins.[11]
-
Drug Preparation: Prepare the this compound solution in a sterile, isotonic vehicle suitable for intravenous injection.
-
Injection Site Preparation: Clean the tail with 70% ethanol.
-
Administration:
-
Identify one of the lateral tail veins.
-
Insert the needle, bevel up, into the vein at a shallow angle. A successful insertion is often indicated by a "flash" of blood in the needle hub.
-
Slowly inject the solution. The maximum recommended bolus injection volume for a mouse is 5 ml/kg.[10]
-
If swelling occurs, the needle is not in the vein. Withdraw and re-attempt at a more proximal site.
-
-
Post-Injection Care: After injection, withdraw the needle and apply gentle pressure to the injection site with gauze to prevent bleeding. Monitor the mouse for any adverse reactions.[11]
Experimental Workflow
The following diagram outlines a general workflow for an in vivo study involving the administration of this compound to animal models.
Caption: General In Vivo Experimental Workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. RTECS NUMBER-TZ0175000-Chemical Toxicity Database [drugfuture.com]
- 5. Benactyzine | C20H25NO3 | CID 9330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. iacuc.wsu.edu [iacuc.wsu.edu]
- 8. research.fsu.edu [research.fsu.edu]
- 9. ouv.vt.edu [ouv.vt.edu]
- 10. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 11. research.vt.edu [research.vt.edu]
Application Notes and Protocols: Investigating the Potential of Methylbenactyzium Bromide in Neurodegenerative Disorder Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylbenactyzium bromide is a quaternary ammonium (B1175870) compound that acts as a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs), with a notable affinity for M1 and M3 subtypes.[1] While its current clinical applications are primarily in gastroenterology for treating conditions like gastrointestinal ulcers and spasms by reducing smooth muscle contraction and gastric acid secretion, its mechanism of action presents a theoretical basis for its investigation in the context of neurodegenerative disorders where cholinergic dysfunction is a known or suspected component.[1][2] This document outlines potential research applications and detailed experimental protocols to explore the utility of this compound in the study of neurodegenerative diseases such as Alzheimer's Disease and Parkinson's Disease.
Chemical and Pharmacological Profile of this compound
A thorough understanding of the compound's properties is essential for designing and interpreting experiments.
| Property | Value |
| IUPAC Name | diethyl-[2-(2-hydroxy-2,2-diphenylacetyl)oxyethyl]-methylazanium bromide |
| Molecular Formula | C₂₁H₂₈BrNO₃ |
| Molecular Weight | 422.36 g/mol |
| CAS Number | 3166-62-9 |
| Mechanism of Action | Competitive antagonist of muscarinic acetylcholine receptors (mAChRs), particularly M1 and M3 subtypes.[1] |
| Known Clinical Use | Treatment of gastrointestinal ulcers and spasms.[1] |
| Bioavailability | Poor oral bioavailability (<10%) due to its quaternary ammonium structure.[1] |
| Administration | Parenteral administration is typically required for systemic effects.[1] |
Theoretical Rationale for Neurodegenerative Disorder Research
The cholinergic system plays a crucial role in cognitive functions such as memory and learning.[3] Dysfunction of this system is a hallmark of several neurodegenerative diseases.
-
Alzheimer's Disease (AD): AD is characterized by a significant loss of cholinergic neurons, leading to a decline in acetylcholine levels. This deficit is a primary target for some existing AD therapies.[4] While most current cholinergic therapies for AD are cholinesterase inhibitors aimed at increasing acetylcholine levels, the use of a muscarinic antagonist like this compound may seem counterintuitive. However, it could be a valuable tool for researchers to:
-
Induce a reversible, dose-dependent cholinergic blockade in animal models to mimic certain cognitive deficits seen in early-stage AD.
-
Investigate the specific roles of M1 and M3 receptor subtypes in cognitive processes and AD pathology.
-
Explore potential off-target effects or paradoxical benefits in specific neuronal circuits.
-
-
Parkinson's Disease (PD): In PD, the degeneration of dopaminergic neurons leads to a relative overactivity of the cholinergic system, contributing to motor symptoms like tremors and rigidity.[5] Anticholinergic agents are a known class of drugs used to manage these symptoms.[6][7] this compound, as a muscarinic antagonist, could be investigated for its potential to:
-
Alleviate motor symptoms in animal models of PD.
-
Serve as a research tool to dissect the contribution of specific muscarinic receptor subtypes to the motor and non-motor symptoms of PD.
-
Experimental Protocols
The following are detailed protocols for preliminary in vitro and in vivo studies to assess the potential of this compound in neurodegenerative disorder research.
In Vitro Assays
1. Receptor Binding Assay
-
Objective: To determine the binding affinity and selectivity of this compound for different muscarinic receptor subtypes (M1-M5).
-
Methodology:
-
Cell Culture: Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells stably expressing individual human muscarinic receptor subtypes (M1, M2, M3, M4, and M5).
-
Membrane Preparation: Harvest cells and prepare cell membranes by homogenization and centrifugation.
-
Radioligand Binding: Incubate cell membranes with a known concentration of a radiolabeled muscarinic antagonist (e.g., [³H]N-methylscopolamine) in the presence of increasing concentrations of this compound.
-
Detection: Separate bound from free radioligand by filtration and measure the radioactivity of the filters using a scintillation counter.
-
Data Analysis: Calculate the inhibition constant (Ki) for this compound at each receptor subtype to determine its binding affinity and selectivity.
-
2. Neuronal Cell Culture Viability Assay
-
Objective: To assess the potential neurotoxicity of this compound on neuronal cells.
-
Methodology:
-
Cell Lines: Utilize relevant neuronal cell lines such as SH-SY5Y (human neuroblastoma) or primary cortical neurons.
-
Treatment: Expose the cells to a range of concentrations of this compound (e.g., 1 nM to 100 µM) for 24, 48, and 72 hours.
-
MTT Assay: Perform an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure cell viability.[4][8] The reduction of MTT to formazan (B1609692) by metabolically active cells is a measure of cell viability.
-
LDH Assay: Measure lactate (B86563) dehydrogenase (LDH) release into the culture medium as an indicator of cell membrane damage and cytotoxicity.
-
Data Analysis: Determine the concentration of this compound that causes a 50% reduction in cell viability (IC50).
-
In Vivo Studies (Animal Models)
1. Scopolamine-Induced Amnesia Model (Alzheimer's Disease Model)
-
Objective: To investigate if this compound can induce cognitive deficits similar to scopolamine, a well-established model for amnesia.
-
Methodology:
-
Animals: Use adult male rodents (rats or mice).
-
Drug Administration: Administer this compound intraperitoneally (i.p.) at various doses. A control group will receive saline, and a positive control group will receive scopolamine.
-
Behavioral Testing: 30 minutes after drug administration, subject the animals to a battery of cognitive tests, such as:
-
Morris Water Maze: To assess spatial learning and memory.
-
Y-Maze or T-Maze: To evaluate short-term working memory.
-
Novel Object Recognition Test: To assess recognition memory.
-
-
Data Analysis: Compare the performance of the this compound-treated groups with the control and scopolamine-treated groups.
-
2. Haloperidol-Induced Catalepsy Model (Parkinson's Disease Model)
-
Objective: To evaluate the potential of this compound to alleviate parkinsonian-like motor deficits.
-
Methodology:
-
Animals: Use adult male rodents.
-
Model Induction: Induce catalepsy by administering haloperidol (B65202) (a dopamine (B1211576) D2 receptor antagonist).
-
Treatment: Administer different doses of this compound (i.p.) prior to or following haloperidol administration. A control group will receive saline, and a positive control group could receive a known anti-parkinsonian drug like trihexyphenidyl.
-
Catalepsy Assessment: Measure the duration of catalepsy using the bar test at various time points after drug administration.
-
Data Analysis: Compare the cataleptic scores of the this compound-treated groups with the control and positive control groups.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway of this compound and a general workflow for its preclinical evaluation in neurodegenerative disease research.
References
- 1. This compound (3166-62-9) for sale [vulcanchem.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. The Cholinergic System: An Emerging Drug Target for Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rivastigmine–Benzimidazole Hybrids as Promising Multitarget Metal-Modulating Compounds for Potential Treatment of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Benactyzine Methobromide? [synapse.patsnap.com]
- 6. emedicine.medscape.com [emedicine.medscape.com]
- 7. How Do MAO Type B Inhibitors Work? Uses, Side Effects, Drug Names [rxlist.com]
- 8. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Improving the solubility of Methylbenactyzium bromide for experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues with Methylbenactyzium Bromide during their experiments.
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving this compound in aqueous solutions for my experiments. What are the recommended solvents?
A1: While predicted to have low aqueous solubility, official monographs describe this compound as freely soluble in water (100-1000 mg/mL) and soluble in ethanol (B145695) (95%) (10-100 mg/mL).[1] For cell-based assays, it is common to first prepare a concentrated stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO) and then dilute it into the aqueous culture medium.
Q2: I dissolved this compound in DMSO to make a stock solution, but it precipitates when I add it to my cell culture medium. Why is this happening and what can I do?
A2: This is a common phenomenon known as precipitation upon dilution. DMSO is a strong organic solvent that can dissolve many compounds that are poorly soluble in water.[2][3] When the concentrated DMSO stock is added to an aqueous environment like cell culture medium, the overall polarity of the solvent increases significantly, causing the compound to crash out of solution.[2] To avoid this, ensure the final concentration of DMSO in your culture medium does not exceed a level tolerated by your cells, typically between 0.1% and 0.5%.
Q3: What are some immediate troubleshooting steps if I observe precipitation of this compound in my experimental setup?
A3: If you observe a precipitate, you can try the following:
-
Gentle Warming: Gently warm the solution to 37°C, as this can sometimes help to redissolve the compound. However, be cautious as prolonged exposure to heat can degrade the compound.[2]
-
Sonication: Use a bath sonicator to break up the precipitate and aid in its redissolution.[2]
-
pH Adjustment: The solubility of compounds with ionizable groups can be influenced by pH. While this compound is a quaternary ammonium (B1175870) salt and its charge is permanent, the overall formulation's pH can still play a role in the solubility of other components or the stability of the compound.[2][4]
Q4: Are there alternative methods to improve the solubility of this compound for my experiments?
A4: Yes, several techniques can be employed to enhance the solubility of poorly soluble compounds. These include the use of co-solvents, where a mixture of solvents is used to increase solubility, and the use of surfactants, which can help to keep the compound in solution.[5][6]
Data Presentation: Solubility of this compound
The following table summarizes the known solubility of this compound in various solvents.
| Solvent | Solubility | Classification |
| Water | Freely Soluble | 100 - 1000 mg/mL |
| Acetic Acid (100%) | Freely Soluble | 100 - 1000 mg/mL |
| Ethanol (95%) | Soluble | 10 - 100 mg/mL |
| Acetic Anhydride | Slightly Soluble | 1 - 10 mg/mL |
| Diethyl Ether | Practically Insoluble | < 0.1 mg/mL |
| Dimethyl Sulfoxide (DMSO) | Soluble | 6 mg/mL |
Data sourced from official monographs and chemical supplier information.[1]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound (MW: 422.36 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Weigh out 4.22 mg of this compound and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes until the compound is completely dissolved.
-
If the compound does not fully dissolve, you may sonicate the tube in a water bath for 5-10 minutes or gently warm it to 37°C.
-
Store the 10 mM stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
Protocol 2: Preparation of a Working Solution in Cell Culture Medium
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) cell culture medium
-
Sterile tubes
-
-
Procedure:
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
To prepare a 10 µM working solution, for example, add 1 µL of the 10 mM stock solution to 1 mL of the pre-warmed cell culture medium. This will result in a final DMSO concentration of 0.1%.
-
It is crucial to add the DMSO stock solution to the aqueous medium and not the other way around. Add the stock solution dropwise while gently vortexing or swirling the medium to ensure rapid and uniform mixing, which helps prevent precipitation.[7]
-
Mandatory Visualizations
Signaling Pathways
This compound is an antagonist of muscarinic acetylcholine (B1216132) receptors, particularly the M1 and M3 subtypes. These receptors are G-protein coupled receptors (GPCRs) that, upon activation by acetylcholine, initiate a signaling cascade through Gq/11 proteins.[8] This leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), and DAG activates Protein Kinase C (PKC).[8][9][10][11]
Caption: M1/M3 Muscarinic Receptor Signaling Pathway.
Experimental Workflow
The following diagram illustrates a typical workflow for preparing a compound with low aqueous solubility for a cell-based assay.
Caption: Workflow for Preparing a Compound for Cell-Based Assays.
References
- 1. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. ijmsdr.org [ijmsdr.org]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. benchchem.com [benchchem.com]
- 8. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Muscarinic acetylcholine receptor M3 - Wikipedia [en.wikipedia.org]
- 11. Muscarinic acetylcholine receptor M1 - Wikipedia [en.wikipedia.org]
Stability issues of Methylbenactyzium bromide in different solvents
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the stability of Methylbenactyzium bromide in various solvents. Due to limited published data specifically detailing the degradation kinetics of this compound, this guide combines available information with established principles of pharmaceutical stability testing for structurally related compounds.
Frequently Asked Questions (FAQs)
Q1: What are the known solubility properties of this compound?
A1: Based on available monographs, the solubility of this compound is summarized in the table below. This information is crucial for preparing solutions for experimental studies.
Q2: What are the likely factors that can affect the stability of this compound in solution?
-
pH: Ester hydrolysis is a primary degradation pathway for compounds containing ester functional groups. This process can be catalyzed by both acidic and basic conditions.
-
Temperature: Elevated temperatures typically accelerate degradation reactions, including hydrolysis and oxidation.
-
Light: The monograph for this compound suggests it should be stored in light-resistant containers, indicating potential photosensitivity. Exposure to UV or visible light could lead to photodegradation.
-
Oxidizing Agents: The presence of oxidizing agents may lead to the degradation of the molecule.
-
Presence of Other Ions: Studies on the related compound, benactyzine, have shown that the presence of bromide ions can accelerate degradation. This suggests that the ionic environment of the solution can impact the stability of this compound.
Q3: Are there any known degradation products of this compound?
A3: Specific degradation products of this compound are not well-documented in publicly available literature. However, based on its structure, the primary degradation product is likely to be benzilic acid and a quaternary ammonium (B1175870) alcohol, resulting from the hydrolysis of the ester bond.
Troubleshooting Guide for Stability Issues
This guide addresses common problems researchers may encounter during experiments involving this compound solutions.
| Issue | Potential Cause | Recommended Action |
| Loss of potency or inconsistent results over time. | Chemical Degradation: The compound may be degrading in the chosen solvent and storage conditions. | 1. Control pH: Use buffered solutions to maintain a stable pH, ideally in the neutral to slightly acidic range to minimize hydrolysis. 2. Control Temperature: Store stock solutions and experimental samples at recommended temperatures (e.g., refrigerated or frozen) and minimize exposure to high temperatures. 3. Protect from Light: Store all solutions in amber vials or wrap containers in aluminum foil to prevent photodegradation. 4. Use Freshly Prepared Solutions: Whenever possible, prepare solutions fresh before each experiment to minimize degradation over time. |
| Precipitation or changes in the physical appearance of the solution. | Poor Solubility or Degradation: The compound may have limited solubility in the chosen solvent, or degradation products may be precipitating out of solution. | 1. Verify Solubility: Ensure the concentration of your solution does not exceed the known solubility limits in the chosen solvent (see solubility table above). 2. Consider a Co-solvent: If solubility in a single solvent is an issue, a co-solvent system (e.g., ethanol/water) may improve stability and solubility. 3. Analyze for Degradants: Use analytical techniques like HPLC to check for the presence of degradation products. |
| Variability between experimental replicates. | Inconsistent Sample Handling or Storage: Differences in light exposure, temperature, or time between sample preparation and analysis can lead to variable degradation. | 1. Standardize Protocols: Ensure all samples are handled and stored under identical conditions. 2. Minimize Time to Analysis: Analyze samples as quickly as possible after preparation. 3. Use an Internal Standard: Incorporate a stable internal standard in your analytical method to account for variations in sample preparation and injection volume. |
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility |
| Water | Freely Soluble |
| Ethanol (95%) | Soluble |
| Acetic Acid (100%) | Freely Soluble |
| Acetic Anhydride | Slightly Soluble |
| Diethyl Ether | Practically Insoluble |
Data sourced from official monographs.
Experimental Protocols
Generalized Protocol for a Forced Degradation Study of this compound
This protocol provides a general framework for investigating the stability of this compound. Researchers should adapt the specific conditions based on their experimental needs and available analytical instrumentation.
Objective: To identify potential degradation pathways and develop a stability-indicating analytical method for this compound.
Materials:
-
This compound reference standard
-
Solvents: Water (HPLC grade), Methanol (HPLC grade), Acetonitrile (B52724) (HPLC grade)
-
Stress agents: Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H₂O₂)
-
Buffers: Phosphate or acetate (B1210297) buffers of various pH values
-
HPLC system with a UV or PDA detector, and preferably a mass spectrometer (LC-MS)
-
Photostability chamber
-
Temperature-controlled oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent where it is known to be soluble, such as water or methanol, at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Expose the solid drug substance and the stock solution to 80°C for 48 hours.
-
Photodegradation: Expose the stock solution in a quartz cuvette to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to exclude light.
-
-
Sample Analysis:
-
At appropriate time points, withdraw aliquots from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze the samples using a stability-indicating HPLC method. A reverse-phase C18 column is often a good starting point. The mobile phase could be a gradient of acetonitrile and a buffered aqueous phase.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent drug.
-
If using LC-MS, analyze the mass spectra of the degradation product peaks to aid in their identification.
-
-
Data Analysis:
-
Calculate the percentage of degradation of this compound under each stress condition.
-
Characterize the degradation products based on their retention times and, if available, mass spectral data.
-
Determine the primary degradation pathways based on the conditions that caused the most significant degradation.
-
Mandatory Visualizations
Technical Support Center: Troubleshooting Poor Oral Bioavailability of Quaternary Ammonium Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development of orally administered quaternary ammonium (B1175870) compounds (QACs).
Frequently Asked Questions (FAQs)
Q1: Why do my quaternary ammonium compounds exhibit poor oral bioavailability?
A1: Quaternary ammonium compounds inherently face several challenges to efficient oral absorption, primarily due to their physicochemical properties. The primary reasons for their poor oral bioavailability include:
-
Permanent Positive Charge: QACs possess a permanent positive charge, which significantly limits their passive diffusion across the lipid-rich intestinal epithelial cell membranes. This high polarity makes it difficult for them to partition into and traverse the cell lipid bilayer.
-
Low Membrane Permeability: Consequently, their low lipophilicity and permanent charge result in low intrinsic membrane permeability.
-
Efflux Transporter Activity: Many QACs are substrates for efflux transporters, such as P-glycoprotein (P-gp), which are present on the apical side of enterocytes. These transporters actively pump the absorbed QACs back into the intestinal lumen, thereby reducing their net absorption. In some cases, this efflux can be saturated at higher concentrations, leading to a dose-dependent increase in bioavailability. For instance, the oral bioavailability of tributylmethyl ammonium in rats was observed to increase from 17% to 35% with an increase in dose, which is attributed to the saturation of P-gp.[1]
-
First-Pass Metabolism: Some QACs may be subject to metabolism in the intestine and/or liver (first-pass metabolism) by enzymes such as cytochrome P450s (CYPs), which can reduce the amount of active drug reaching systemic circulation. For example, the low oral bioavailability of berberine, a quaternary ammonium isoquinoline (B145761) alkaloid, is partly attributed to extensive intestinal and hepatic first-pass metabolism.[2]
Troubleshooting Guides
Below are common issues encountered during the experimental evaluation of QAC oral bioavailability, along with potential causes and recommended solutions.
Problem 1: Low Apparent Permeability (Papp) in Caco-2 Permeability Assays
Q2: I'm observing very low apical-to-basolateral (A-to-B) permeability for my QAC in our Caco-2 assay. What could be the reason and how can I investigate it further?
A2: Low A-to-B permeability in a Caco-2 assay is a common finding for QACs and typically points to their inherent low passive permeability and/or active efflux.
Possible Causes and Troubleshooting Steps:
-
High Efflux Ratio: A high basolateral-to-apical (B-to-A) permeability compared to the A-to-B permeability (efflux ratio > 2) strongly suggests that your compound is a substrate of an efflux transporter like P-gp.
-
Troubleshooting: To confirm P-gp involvement, co-incubate your QAC with a known P-gp inhibitor, such as verapamil. A significant increase in the A-to-B Papp value in the presence of the inhibitor confirms that P-gp-mediated efflux is a major contributor to the low permeability.
-
-
Low Intrinsic Permeability: If the efflux ratio is low (<2) and the A-to-B permeability is still poor, the issue is likely the compound's inherent inability to cross the cell monolayer due to its permanent positive charge and low lipophilicity.
-
Troubleshooting:
-
Formulation Strategies: Investigate the effect of permeability enhancers or novel formulations. You can pre-dissolve your QAC in a formulation containing excipients like organic acids (e.g., citric acid) or formulate it into a self-microemulsifying drug delivery system (SMEDDS) before adding it to the apical side of the Caco-2 monolayer.
-
Chemical Modification: If feasible, consider prodrug approaches to temporarily mask the quaternary ammonium group, thereby increasing lipophilicity and membrane permeability.
-
-
Problem 2: High Variability in In Vivo Pharmacokinetic Data
Q3: My in vivo oral dosing study in rats is showing high inter-animal variability in plasma concentrations of my QAC. What are the potential sources of this variability?
A3: High variability in in vivo pharmacokinetic data for orally administered QACs can stem from both physiological and experimental factors.
Possible Causes and Troubleshooting Steps:
-
Fed vs. Fasted State: The presence of food can significantly impact the absorption of QACs. For some QACs, food can decrease absorption. For example, the oral absorption of trospium (B1681596) can be reduced by as much as 77% when taken with food.[3]
-
Troubleshooting: Ensure strict and consistent adherence to fasting protocols for all animals before dosing. If your research requires understanding the food effect, you can include separate fed groups in your study design.
-
-
Gastrointestinal (GI) Transit Time: Variations in GI transit time between animals can lead to differences in the extent of absorption, especially for compounds with a narrow absorption window.
-
Troubleshooting: While difficult to control directly, ensuring a consistent fasting period and minimizing stress in the animals can help reduce variability in GI motility.
-
-
Dosing Inaccuracy: Inconsistent administration of the oral dose can be a significant source of variability.
-
Troubleshooting: Ensure all personnel are thoroughly trained in oral gavage techniques. Verify the concentration of the dosing solution and the accuracy of the dosing volume for each animal.
-
Data Presentation: Impact of Formulation on QAC Bioavailability
The following table summarizes data from preclinical studies, illustrating the potential of formulation strategies to enhance the oral bioavailability of QACs.
| Compound | Species | Formulation | Absolute Oral Bioavailability (%) | Fold Increase |
| Tributylmethyl ammonium | Rat | Aqueous Solution (Dose Escalation) | 17% (low dose) to 35% (high dose) | ~2 |
| Berberine | Rat | Aqueous Suspension | < 1% | - |
| Berberine | Rat | Formulation with absorption enhancers (e.g., sodium caprate) | >10% | >10 |
| A novel medicative compound (AJS) | Rat | β-CD inclusion | ~1% | - |
| A novel medicative compound (AJS) | Rat | Solid Dispersion | ~10% | ~10 |
| A novel medicative compound (AJS) | Rat | SMEDDS | ~36% | ~36 |
Note: Data is compiled from various sources for illustrative purposes and direct comparison between different compounds should be made with caution.[1][4][5]
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay for Quaternary Ammonium Compounds
This protocol outlines the key steps for assessing the intestinal permeability and potential for active efflux of a QAC using the Caco-2 cell model.
1. Cell Culture and Monolayer Formation:
- Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS, non-essential amino acids, and antibiotics).
- Seed the cells onto permeable Transwell® inserts (e.g., 12-well format) at a density of approximately 6 x 10^4 cells/cm².
- Maintain the cell cultures for 21-25 days to allow for differentiation and the formation of a confluent monolayer with well-established tight junctions.
2. Monolayer Integrity Assessment:
- Before the transport experiment, assess the integrity of the Caco-2 cell monolayer by measuring the Transepithelial Electrical Resistance (TEER). TEER values should be above 250 Ω·cm².
- Additionally, the permeability of a paracellular marker, such as Lucifer yellow, should be low (<1% per hour).
3. Transport Experiment (Bidirectional):
- Preparation: Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS) at pH 7.4.
- A-to-B Transport (Absorption):
- Add the test QAC (e.g., at a final concentration of 10 µM in HBSS) to the apical (upper) chamber.
- Add fresh HBSS to the basolateral (lower) chamber.
- Incubate at 37°C with gentle shaking.
- Collect samples from the basolateral chamber at specified time points (e.g., 30, 60, 90, and 120 minutes) and replace with fresh HBSS.
- B-to-A Transport (Efflux):
- Add the test QAC to the basolateral chamber.
- Add fresh HBSS to the apical chamber.
- Collect samples from the apical chamber at the same time points.
- Efflux Inhibition: To investigate the role of P-gp, repeat the bidirectional transport experiment in the presence of a P-gp inhibitor (e.g., 100 µM verapamil) in both the apical and basolateral chambers.
4. Sample Analysis and Data Calculation:
- Analyze the concentration of the QAC in the collected samples using a validated analytical method, such as LC-MS/MS.
- Calculate the apparent permeability coefficient (Papp) in cm/s for both directions using the following equation: Papp = (dQ/dt) / (A * C₀) Where:
- dQ/dt is the rate of drug transport across the monolayer.
- A is the surface area of the filter membrane.
- C₀ is the initial concentration of the drug in the donor chamber.
- Calculate the efflux ratio: Efflux Ratio = Papp (B-to-A) / Papp (A-to-B)
Protocol 2: In Vivo Oral Bioavailability Study in Rats
This protocol provides a general framework for conducting an oral bioavailability study of a QAC in rats.
1. Animals and Acclimation:
- Use adult male or female Sprague-Dawley or Wistar rats (e.g., 200-250 g).
- Acclimate the animals to the housing conditions for at least one week before the experiment.
- For serial blood sampling, surgical cannulation of the jugular vein may be performed.
2. Dosing and Groups:
- Intravenous (IV) Group (for absolute bioavailability determination):
- Administer the QAC as a single bolus injection via the tail vein or a cannula at a specific dose (e.g., 1-2 mg/kg). The drug should be dissolved in a suitable vehicle (e.g., saline).
- Oral (PO) Group:
- Fast the rats overnight (approximately 12-16 hours) with free access to water.
- Administer the QAC via oral gavage at a specific dose (e.g., 10-50 mg/kg). The drug can be formulated as a solution or suspension in a vehicle like water, saline, or 0.5% methylcellulose.
3. Blood Sampling:
- Collect serial blood samples (e.g., 0.2-0.3 mL) at predetermined time points.
- IV Group: Pre-dose, 2, 5, 15, 30 minutes, 1, 2, 4, 8, and 24 hours post-dose.
- PO Group: Pre-dose, 15, 30 minutes, 1, 2, 4, 8, 24, and 48 hours post-dose.
- Collect blood from the tail vein, saphenous vein, or via a cannula into tubes containing an appropriate anticoagulant (e.g., EDTA or heparin).
- Process the blood samples by centrifugation to obtain plasma, and store the plasma at -80°C until analysis.
4. Sample Analysis and Pharmacokinetic Calculations:
- Determine the concentration of the QAC in the plasma samples using a validated LC-MS/MS method.
- Calculate the pharmacokinetic parameters for both IV and PO administration, including:
- Area Under the Curve (AUC) from time zero to infinity (AUC₀-inf).
- Clearance (CL).
- Volume of distribution (Vd).
- Half-life (t½).
- Maximum plasma concentration (Cmax) and time to reach Cmax (Tmax) for the PO group.
- Calculate the absolute oral bioavailability (F%) using the following equation: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
Protocol 3: Formulation of a Self-Microemulsifying Drug Delivery System (SMEDDS)
This protocol describes the general steps for developing a SMEDDS formulation to enhance the oral delivery of a QAC.
1. Excipient Screening:
- Solubility Studies: Determine the solubility of the QAC in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Cremophor EL, Tween 80), and co-surfactants/co-solvents (e.g., Transcutol HP, PEG 400). Select the excipients that show the highest solubility for the QAC.
2. Construction of Pseudo-Ternary Phase Diagrams:
- Prepare various mixtures of the selected surfactant and co-surfactant (Smix) at different weight ratios (e.g., 1:1, 2:1, 1:2).
- For each Smix ratio, mix it with the selected oil at various weight ratios (e.g., from 9:1 to 1:9).
- To each oil-Smix mixture, add water dropwise under gentle agitation and observe the formation of a microemulsion.
- Plot the results on a pseudo-ternary phase diagram to identify the microemulsion region, which represents the range of compositions that form stable microemulsions.
3. Preparation of the SMEDDS Formulation:
- Select a composition from the microemulsion region of the phase diagram.
- Dissolve the QAC in the selected oil.
- Add the surfactant and co-surfactant to the oil-drug mixture and mix thoroughly until a clear and homogenous solution is obtained. This is the liquid SMEDDS pre-concentrate.
4. Characterization of the SMEDDS:
- Self-Emulsification Assessment: Add a small amount of the SMEDDS pre-concentrate to water or a biorelevant medium (e.g., simulated gastric or intestinal fluid) with gentle agitation and observe the formation of a clear or slightly bluish-white microemulsion.
- Droplet Size Analysis: Dilute the SMEDDS in water and measure the droplet size and polydispersity index (PDI) using a dynamic light scattering (DLS) instrument. A droplet size of less than 100 nm is generally desired.
- Thermodynamic Stability: Subject the SMEDDS formulation to centrifugation and freeze-thaw cycles to assess its physical stability.
Mandatory Visualizations
Caption: Troubleshooting workflow for low oral bioavailability of QACs.
Caption: Mechanism of P-glycoprotein (P-gp) mediated efflux of QACs.
References
- 1. Quaternary Ammonium Compounds: A Chemical Class of Emerging Concern - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Approaching strategy to increase the oral bioavailability of berberine, a quaternary ammonium isoquinoline alkaloid: Part 1. Physicochemical and pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
- 4. researchgate.net [researchgate.net]
- 5. Permeability and thermodynamics study of quaternary ammonium surfactants-phosphocholine vesicle system - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Intestinal Absorption of Methylbenactyzium Bromide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the limited intestinal absorption of Methylbenactyzium bromide.
Frequently Asked Questions (FAQs)
1. What is this compound and why is its intestinal absorption limited?
This compound is a quaternary ammonium (B1175870) compound that acts as a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs), particularly the M1 and M3 subtypes.[1] Its structure, which includes a permanently charged quaternary ammonium group, results in high polarity and low lipid solubility.[1] This physicochemical property is the primary reason for its poor oral bioavailability, which is reported to be less than 10%, as it limits its ability to passively diffuse across the lipid-rich intestinal epithelial cell membranes.[1]
2. What are the primary mechanisms of drug absorption in the intestine?
Drugs can cross the intestinal epithelium through several mechanisms:
-
Passive Transcellular Diffusion: Lipophilic drugs pass directly through the lipid bilayer of epithelial cells.
-
Paracellular Pathway: Small, hydrophilic molecules may pass through the tight junctions between adjacent epithelial cells.[2]
-
Carrier-Mediated Transport: Specific transporter proteins facilitate the uptake of certain drugs.
-
Efflux: Efflux pumps, such as P-glycoprotein, can actively transport drugs back into the intestinal lumen, reducing net absorption.[3]
Due to its charge and hydrophilicity, this compound's passage through both transcellular and paracellular routes is restricted.
3. What are the common formulation strategies to enhance the bioavailability of poorly absorbed drugs like this compound?
Several formulation strategies can be employed to overcome poor absorption:
-
Lipid-Based Drug Delivery Systems (LBDDS): Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS), liposomes, and Solid Lipid Nanoparticles (SLNs) can improve the solubilization of lipophilic drugs and facilitate their absorption.[4][5] LBDDS can also promote lymphatic uptake, bypassing the first-pass metabolism in the liver.[5][6]
-
Particle Size Reduction: Techniques like micronization and nanonization increase the surface area of the drug, which can enhance the dissolution rate.[7][8]
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier can improve its dissolution and solubility.[7][8]
-
Use of Permeation Enhancers: These agents can transiently open the tight junctions between intestinal epithelial cells, allowing for increased paracellular transport.[6]
-
Complexation: Utilizing molecules like cyclodextrins can form inclusion complexes with the drug, enhancing its solubility.[7][9]
4. Which in vitro models are suitable for screening formulations of this compound?
In vitro models are valuable for initial screening and mechanistic studies:
-
Caco-2 Cell Monolayers: This human colon adenocarcinoma cell line differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier, including the formation of tight junctions.[10][11] It is widely used to assess both transcellular and paracellular transport.
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput screening tool that assesses passive transcellular permeability across an artificial lipid membrane.[10][11]
-
Everted Gut Sac Model: This ex vivo model uses a segment of the small intestine from a rodent, which is turned inside out and filled with a buffer. It allows for the study of both passive and active transport processes.[11]
5. How can the bioavailability of a novel this compound formulation be assessed in vivo?
In vivo studies in animal models are crucial for determining the pharmacokinetic profile of a new formulation.[12] Key parameters to measure include:
-
Maximum Plasma Concentration (Cmax): The highest concentration of the drug in the blood.
-
Time to Reach Maximum Concentration (Tmax): The time it takes to reach Cmax.
-
Area Under the Curve (AUC): Represents the total drug exposure over time.
These studies are typically conducted in rodents (rats, mice) or larger animals (dogs, pigs) by administering the formulation orally and collecting blood samples at various time points.[12]
Troubleshooting Guides
Issue 1: Low Permeability in Caco-2 Cell Assay
| Potential Cause | Troubleshooting Step |
| High Efflux Ratio | Co-administer with a known P-glycoprotein inhibitor (e.g., verapamil) to confirm if this compound is a substrate for efflux pumps. |
| Poor Transcellular Transport | Investigate the use of permeation enhancers in the formulation to transiently open tight junctions for paracellular transport. |
| Low Apical to Basolateral Transport | Evaluate different formulation strategies such as lipid-based systems (e.g., SMEDDS) to improve partitioning into the cell membrane. |
| Cell Monolayer Integrity Issues | Measure the transepithelial electrical resistance (TEER) before and after the experiment to ensure the integrity of the Caco-2 monolayer. |
Issue 2: High Variability in In Vivo Pharmacokinetic Data
| Potential Cause | Troubleshooting Step |
| Food Effects | Conduct studies in both fasted and fed states to assess the impact of food on drug absorption. |
| Formulation Instability in GI Tract | Assess the stability of the formulation in simulated gastric and intestinal fluids. |
| First-Pass Metabolism | While less likely for a quaternary amine, consider co-administration with inhibitors of relevant metabolic enzymes if metabolism is suspected. Investigate formulations that promote lymphatic uptake.[5][6] |
| Interspecies Variability | Compare pharmacokinetic data across different animal models (e.g., rat vs. dog) to understand potential differences in absorption and metabolism. |
Experimental Protocols
Protocol 1: Caco-2 Cell Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a polarized monolayer.
-
Monolayer Integrity: Measure the TEER of the cell monolayers to ensure values are within the acceptable range (typically >250 Ω·cm²).
-
Permeability Study (Apical to Basolateral):
-
Wash the monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS).
-
Add the test formulation of this compound to the apical (upper) chamber.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (lower) chamber.
-
Replace the collected volume with fresh HBSS.
-
-
Permeability Study (Basolateral to Apical):
-
Add the test formulation to the basolateral chamber and sample from the apical chamber to determine the efflux ratio.
-
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method such as LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation:
-
Papp = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial drug concentration in the donor chamber.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Animal Acclimatization: Acclimate male Sprague-Dawley rats for at least one week before the study.
-
Fasting: Fast the rats overnight (approximately 12 hours) before drug administration, with free access to water.
-
Formulation Administration: Administer the this compound formulation orally via gavage at a predetermined dose.
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at various time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into tubes containing an anticoagulant.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Extract this compound from the plasma samples and quantify its concentration using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, and AUC.
Quantitative Data Summary
| Formulation Strategy | Key Findings | Reference |
| Self-Nanoemulsifying Drug Delivery System (SNEDDS) | Increased the bioavailability of AC1497, a poorly water-soluble compound.[13] | [13] |
| Solid Lipid Nanoparticles (SLN) | Improved the bioavailability of 4-(N)-docosahexaenoyl 2′, 2′-difluorodeoxycytidine from 113.55 µg•h/mL to 143.44 µg•h/mL.[6] | [6] |
| Cyclodextrin Complexation | Increased the AUC of erlotinib (B232) in rats by 3.6-fold.[6] | [6] |
| Permeation Enhancers (e.g., Sucrose laurate) | Increased the Papp of various drugs, including insulin, by several folds in Caco-2 cell models.[6] | [6] |
Visualizations
Caption: Pathways of drug absorption across the intestinal epithelium.
References
- 1. This compound (3166-62-9) for sale [vulcanchem.com]
- 2. Pathways and Progress in Improving Drug Delivery through the Intestinal Mucosa and Blood-Brain Barriers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Intestinal Absorption Study: Challenges and Absorption Enhancement Strategies in Improving Oral Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijmsdr.org [ijmsdr.org]
- 9. pharmtech.com [pharmtech.com]
- 10. In vitro models for prediction of drug absorption and metabolism — ITQB [itqb.unl.pt]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. medwinpublishers.com [medwinpublishers.com]
Technical Support Center: Enhancing the Half-life of Methylbenactyzium Bromide
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at increasing the in vivo half-life of Methylbenactyzium bromide.
Disclaimer: The following strategies are based on established principles of drug delivery and medicinal chemistry. Specific experimental protocols for this compound are not widely published. Therefore, the provided methodologies are illustrative and should be adapted and optimized for your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What is the reported half-life of this compound and what are the primary reasons for its short duration of action?
This compound has a relatively short elimination half-life, typically in the range of 3-5 hours. This necessitates frequent dosing to maintain therapeutic concentrations. The primary reasons for its short half-life are:
-
Metabolism by Hepatic Esterases: The benzilic acid ester moiety in this compound is susceptible to hydrolysis by esterase enzymes, primarily in the liver, leading to the formation of inactive metabolites that are renally excreted.
-
Quaternary Ammonium (B1175870) Structure: As a quaternary ammonium compound, this compound is permanently charged. This leads to poor oral bioavailability (<10%) due to limited intestinal absorption and contributes to its pharmacokinetic profile.
Q2: What are the main strategies to consider for increasing the half-life of this compound?
There are two primary approaches to extend the half-life of this compound:
-
Chemical Modification: Altering the molecular structure to protect it from metabolic degradation or to modify its pharmacokinetic properties.
-
Formulation Strategies: Encapsulating the drug in a delivery system to protect it from premature metabolism and control its release.
Q3: How can chemical modification protect this compound from esterase metabolism?
Introducing steric hindrance near the ester bond can physically block esterase enzymes from accessing and hydrolyzing it. This can be achieved by adding bulky chemical groups to the benzilic acid portion of the molecule. Studies on other ester-containing compounds have shown that increased steric hindrance can significantly slow the rate of enzymatic hydrolysis.[1][2][3]
Q4: What is PEGylation and how can it increase the half-life of a small molecule like this compound?
PEGylation is the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to a molecule. For a small molecule like this compound, PEGylation can increase its half-life by:
-
Increasing Hydrodynamic Size: This reduces renal clearance, as the larger molecule is less readily filtered by the kidneys.
-
Providing a Protective Shield: The PEG chain can sterically hinder the approach of metabolic enzymes.
-
Improving Solubility: PEG is highly hydrophilic and can improve the solubility of the drug.
Q5: How can formulation strategies like liposomes and nanoparticles extend the half-life of this compound?
Encapsulating this compound in lipid-based or polymeric nanoparticles can protect it from degradation by esterases in the bloodstream and liver. These delivery systems can also be engineered for sustained release, gradually releasing the drug over an extended period, thus prolonging its therapeutic effect. The positively charged quaternary ammonium group can also facilitate interaction with negatively charged lipid or polymer components during formulation.
Troubleshooting Guides
Strategy 1: Chemical Modification via Steric Hindrance
Objective: To synthesize an analog of this compound with increased steric bulk around the ester linkage to slow down esterase-mediated hydrolysis.
| Potential Issue | Possible Cause(s) | Troubleshooting Steps |
| Low yield of modified compound | Incomplete reaction; side reactions; purification challenges. | Optimize reaction conditions (temperature, time, catalyst). Use alternative protecting groups if necessary. Employ different chromatography techniques for purification. |
| Modified compound is inactive | The modification interferes with binding to the muscarinic receptor. | Use molecular modeling to predict the impact of modifications on receptor binding. Synthesize a series of analogs with varying degrees of steric hindrance to find a balance between stability and activity. |
| Half-life is not significantly increased | The introduced steric hindrance is insufficient to block esterase activity effectively. The modification creates a new metabolic soft spot. | Introduce bulkier or differently positioned chemical groups. Conduct in vitro metabolic stability assays with liver microsomes to identify any new metabolites. |
Strategy 2: PEGylation of this compound
Objective: To conjugate polyethylene glycol (PEG) to the hydroxyl group of the benzilic acid moiety to increase the molecule's hydrodynamic radius and shield it from metabolism.
| Potential Issue | Possible Cause(s) | Troubleshooting Steps |
| Low PEGylation efficiency | Inefficient activation of PEG; suboptimal reaction conditions (pH, temperature). | Ensure the PEG reagent is properly activated. Optimize the pH of the reaction buffer to facilitate the reaction with the hydroxyl group. Perform the reaction under an inert atmosphere to prevent side reactions. |
| Formation of multiple PEGylated species | Reaction with other functional groups; di- or poly-PEGylation. | Use a site-specific PEGylation strategy. Protect other reactive groups on the molecule if necessary. Purify the desired mono-PEGylated product using size-exclusion or ion-exchange chromatography. |
| Loss of biological activity | PEG chain sterically hinders the drug's interaction with its target receptor. | Use a PEG linker of a different length. Consider using a cleavable linker that releases the active drug at the target site. |
Strategy 3: Liposomal Encapsulation
Objective: To encapsulate this compound within liposomes to protect it from premature metabolism and achieve a sustained-release profile.
| Potential Issue | Possible Cause(s) | Troubleshooting Steps |
| Low encapsulation efficiency | Poor interaction between the cationic drug and the lipid bilayer; drug leakage during formulation. | Optimize the lipid composition (e.g., include negatively charged lipids like phosphatidylglycerol to interact with the positively charged drug). Use a remote loading method (e.g., pH gradient) to actively load the drug into pre-formed liposomes. Adjust the drug-to-lipid ratio.[4] |
| Liposome instability (aggregation or fusion) | Unfavorable surface charge; improper storage conditions. | Incorporate PEGylated lipids into the formulation to create "stealth" liposomes with improved stability. Optimize the zeta potential of the liposomes. Store liposomes at an appropriate temperature and pH. |
| Rapid drug release | High membrane fluidity; disruption of liposomes in vivo. | Use lipids with a higher phase transition temperature (e.g., DSPC) to create a more rigid bilayer. Include cholesterol in the formulation to modulate membrane fluidity. |
Strategy 4: Nanoparticle-Based Delivery
Objective: To formulate this compound into polymeric nanoparticles for controlled release and protection from metabolism.
| Potential Issue | Possible Cause(s) | Troubleshooting Steps |
| Low drug loading | Poor affinity of the drug for the polymer matrix. | Select a polymer with functional groups that can interact with the quaternary ammonium group of the drug (e.g., polymers with carboxylic acid groups). Optimize the formulation method (e.g., solvent evaporation, nanoprecipitation). |
| Large or polydisperse nanoparticles | Suboptimal formulation parameters (e.g., polymer concentration, stirring speed, solvent/antisolvent ratio). | Systematically vary formulation parameters to achieve the desired particle size and a narrow size distribution. Use techniques like dynamic light scattering (DLS) to monitor particle size. |
| Initial burst release | A significant portion of the drug is adsorbed to the nanoparticle surface. | Optimize the washing steps during nanoparticle purification to remove surface-adsorbed drug. Consider a core-shell nanoparticle design where the drug is encapsulated within the core. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₈BrNO₃ | [5] |
| Molecular Weight | 422.36 g/mol | [5] |
| CAS Number | 3166-62-9 | [5][6] |
| Melting Point | 169-170°C | [6] |
| Solubility | Soluble in DMSO, Ethanol, and Water | [7] |
| Appearance | White to off-white solid | [6] |
Table 2: Hypothetical Pharmacokinetic Parameters for Modified this compound (Illustrative)
| Compound | Modification | Expected Half-life (h) | Expected Change in Bioavailability | Rationale |
| This compound (unmodified) | None | 3-5 | <10% (oral) | Rapid metabolism by esterases; poor absorption of quaternary ammonium compound. |
| Sterically Hindered Analog | Addition of a t-butyl group to the benzilic acid moiety | 8-12 | Similar to parent (if administered parenterally) | Reduced rate of hydrolysis by esterases due to steric hindrance. |
| PEGylated Conjugate (20 kDa PEG) | Covalent attachment of PEG to the hydroxyl group | 24-48 | Increased (parenteral) | Reduced renal clearance and protection from metabolic enzymes. |
| Liposomal Formulation | Encapsulation in DSPC/Cholesterol liposomes | 18-36 | Increased (parenteral) | Protection from metabolism and sustained release. |
| PLGA Nanoparticle Formulation | Encapsulation in poly(lactic-co-glycolic acid) nanoparticles | 24-72 | Increased (parenteral) | Protection from metabolism and controlled release from the polymer matrix. |
Note: The values in this table are hypothetical and for illustrative purposes only. Actual results will vary depending on the specific modification or formulation.
Experimental Protocols
Protocol 1: Synthesis of a Sterically Hindered Analog of this compound
This protocol describes a hypothetical synthesis to introduce a bulky group to the benzilic acid moiety to sterically hinder esterase activity.
-
Synthesis of Modified Benzilic Acid:
-
React a substituted benzophenone (B1666685) (e.g., 4,4'-di-tert-butylbenzophenone) with potassium hydroxide (B78521) in a suitable solvent (e.g., ethanol/water mixture) under reflux to induce a benzilic acid rearrangement.
-
Acidify the reaction mixture to precipitate the modified benzilic acid.
-
Purify the product by recrystallization.
-
-
Esterification:
-
React the modified benzilic acid with N,N-diethyl-2-chloroethan-1-amine in the presence of a coupling agent (e.g., DCC/DMAP) or by converting the acid to its acid chloride followed by reaction with the amine.
-
Purify the resulting ester by column chromatography.
-
-
Quaternization:
-
React the tertiary amine ester with methyl bromide in a suitable solvent (e.g., acetonitrile) to form the quaternary ammonium bromide salt.
-
Purify the final product by recrystallization.
-
Protocol 2: PEGylation of this compound
This protocol outlines a general procedure for attaching a PEG chain to the hydroxyl group of this compound.
-
Activation of PEG:
-
Activate a methoxy-PEG (mPEG) derivative with a reactive group suitable for reacting with a hydroxyl group (e.g., mPEG-succinimidyl carbonate). This is often performed by reacting mPEG with N,N'-disuccinimidyl carbonate (DSC) in the presence of a base like pyridine.
-
-
Conjugation Reaction:
-
Dissolve this compound and the activated mPEG in an appropriate anhydrous solvent (e.g., dichloromethane (B109758) or DMF).
-
Add a catalyst, such as 4-dimethylaminopyridine (B28879) (DMAP), to facilitate the reaction.
-
Stir the reaction mixture at room temperature under an inert atmosphere for 24-48 hours.
-
-
Purification:
-
Remove the solvent under reduced pressure.
-
Purify the PEGylated conjugate using size-exclusion chromatography to separate it from unreacted PEG and this compound.
-
Characterize the product using techniques like NMR and MALDI-TOF mass spectrometry.
-
Protocol 3: Preparation of this compound-Loaded Liposomes via Thin-Film Hydration
This protocol describes a common method for encapsulating a water-soluble drug like this compound in liposomes.
-
Lipid Film Formation:
-
Dissolve the desired lipids (e.g., a mixture of DSPC, cholesterol, and a negatively charged lipid like DSPG at a molar ratio of 55:40:5) in a suitable organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the wall of the flask.
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with an aqueous solution of this compound (e.g., 10 mg/mL in phosphate-buffered saline, pH 7.4) by vortexing or gentle agitation at a temperature above the phase transition temperature of the lipids. This will form multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
To obtain smaller, unilamellar vesicles (SUVs or LUVs), subject the MLV suspension to sonication (probe or bath) or extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
-
Purification:
-
Separate the liposome-encapsulated drug from the unencapsulated drug by size-exclusion chromatography or dialysis.
-
-
Characterization:
-
Determine the particle size and zeta potential of the liposomes using dynamic light scattering.
-
Quantify the amount of encapsulated drug by disrupting the liposomes with a detergent (e.g., Triton X-100) and measuring the drug concentration using a suitable analytical method (e.g., HPLC).
-
Mandatory Visualizations
Caption: Metabolic pathway of this compound.
Caption: Workflow for liposomal encapsulation and characterization.
Caption: Logical relationship between the problem and potential solutions.
References
Technical Support Center: Overcoming Resistance to Methylbenactyzium Bromide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and overcoming resistance to Methylbenactyzium bromide in cell cultures. The information is presented in a question-and-answer format, supplemented with detailed troubleshooting guides, experimental protocols, and data visualization tools.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a quaternary ammonium (B1175870) compound that functions as a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs), with a particular affinity for the M1 and M3 subtypes.[1] By blocking the action of acetylcholine—a key neurotransmitter—it inhibits downstream signaling pathways, leading to effects such as the relaxation of smooth muscles and a reduction in glandular secretions.[1][2] In a research context, it is used to probe the function of mAChR signaling pathways.
Q2: My cell culture, which was previously sensitive to this compound, is no longer showing a response. How can I confirm that it has developed resistance?
The most direct way to confirm and quantify resistance is to perform a dose-response assay and determine the half-maximal inhibitory concentration (IC50).[3][4] A significant increase in the IC50 value of your treated cell line compared to the parental (sensitive) cell line is the standard confirmation of acquired resistance.[3]
Q3: What are the common molecular mechanisms that could cause my cell line to become resistant to this compound?
While specific resistance mechanisms to this compound are not extensively documented, resistance to targeted therapeutic agents in cell culture typically arises from several known mechanisms:
-
Target Alteration: Mutations in the genes encoding the muscarinic acetylcholine receptor subtypes (e.g., CHRM1, CHRM3) could alter the drug-binding site, reducing the affinity of this compound.[3][5][6]
-
Bypass Pathway Activation: Cells can develop resistance by upregulating or activating alternative signaling pathways that promote survival and proliferation, thereby circumventing the blocked mAChR pathway.[3] An example is the amplification or overexpression of a receptor tyrosine kinase (RTK) that provides compensatory growth signals.[3]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), can actively pump the drug out of the cell, preventing it from reaching its target at a sufficient concentration.[6][7]
-
Altered Drug Metabolism: Cells may acquire the ability to enzymatically modify or degrade the drug, rendering it inactive.[8][9]
Q4: How can I investigate the specific mechanism of resistance in my cell line?
Once resistance is confirmed, you can use several molecular biology techniques to identify the underlying cause:
-
Gene Sequencing: Perform Sanger or Next-Generation Sequencing (NGS) on the genes encoding the M1 and M3 muscarinic receptors to identify potential mutations in the resistant cell line that are absent in the parental line.[3]
-
Expression Analysis: Use quantitative PCR (qPCR) or Western blotting to compare the expression levels of potential bypass pathway proteins (e.g., EGFR, MET, AXL) or drug efflux pumps (e.g., MDR1/ABCB1) between the resistant and parental cell lines.[3][10]
-
Gene Copy Number Analysis: Techniques like Fluorescence In Situ Hybridization (FISH) or qPCR can be used to determine if a gene responsible for a bypass pathway (e.g., MET) has been amplified in the resistant cells.[3]
Q5: What strategies can I employ in my experiments to overcome or circumvent this resistance?
Addressing resistance often involves a multi-pronged approach:
-
Combination Therapy: Use this compound in combination with an inhibitor targeting a known bypass pathway. For instance, if you identify MET amplification, co-treatment with a MET inhibitor could restore sensitivity.
-
Alternative Antagonists: If resistance is due to a specific target mutation, another mAChR antagonist with a different binding mode might still be effective.
-
Efflux Pump Inhibition: If MDR1 overexpression is confirmed, co-treatment with a known P-glycoprotein inhibitor, such as verapamil (B1683045) or cyclosporin (B1163) A, may restore sensitivity by preventing the drug from being pumped out of the cell.
Troubleshooting Guide: Decreased Efficacy of this compound
This guide provides a systematic approach to handling a perceived loss of drug efficacy in your cell culture experiments.
Problem: A previously sensitive cell line shows a reduced response or no response to standard concentrations of this compound in cell viability or functional assays.
Step 1: Confirm and Quantify Resistance
The first step is to empirically verify that the observed effect is due to acquired resistance.
-
Action: Perform a dose-response experiment using a range of this compound concentrations on both your suspected resistant cell line and the original, sensitive parental cell line.
-
Method: Use a cell viability assay such as MTT, CCK-8, or a direct cell count.[4][11]
-
Analysis: Calculate the IC50 value for both cell lines.
-
Confirmation: A significant rightward shift in the dose-response curve and a substantially higher IC50 value for the treated line confirms resistance. The degree of resistance can be quantified by the Resistance Index (RI), calculated as (IC50 of resistant line) / (IC50 of parental line).[10]
Step 2: Investigate Potential Mechanisms
With resistance confirmed, the next phase is to explore the molecular basis.
-
Action: Based on the common mechanisms of resistance, perform a series of targeted experiments.
-
Hypothesis 1 (Target Mutation): Sequence the coding regions of the CHRM1 and CHRM3 genes.
-
Hypothesis 2 (Bypass Pathway): Use Western blotting to screen for the upregulation and/or hyper-phosphorylation of common pro-survival proteins (e.g., Akt, ERK, STAT3) and receptor tyrosine kinases.
-
Hypothesis 3 (Drug Efflux): Use qPCR or Western blotting to measure the expression of the MDR1 (ABCB1) gene/protein.
-
-
Workflow: The diagram below outlines a logical workflow for troubleshooting suspected resistance.
Caption: Troubleshooting workflow for suspected drug resistance.
Step 3: Develop Strategies to Overcome Resistance
Based on your findings from Step 2, you can now design experiments to overcome the resistance.
-
If Target Mutation: Test alternative mAChR antagonists.
-
If Bypass Pathway is Activated: Co-administer this compound with a specific inhibitor of the identified pathway (e.g., an EGFR inhibitor if EGFR signaling is upregulated).
-
If Efflux Pump is Overexpressed: Co-treat with an efflux pump inhibitor to see if it restores sensitivity.
Quantitative Data Presentation
Table 1: Illustrative IC50 Values of this compound in Parental vs. Resistant Cell Lines
| Cell Line | Description | IC50 (µM) | Resistance Index (RI) |
| MCF-7 | Parental Breast Cancer | 15.5 ± 2.1 | 1.0 |
| MCF-7/MB-R | Resistant Sub-line | 185.2 ± 15.8 | 11.9 |
| A549 | Parental Lung Carcinoma | 22.8 ± 3.5 | 1.0 |
| A549/MB-R | Resistant Sub-line | 250.1 ± 21.0 | 11.0 |
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological processes can aid in understanding both the drug's action and the mechanisms of resistance.
Caption: Standard mechanism of action for this compound.
Caption: Bypass signaling as a mechanism of drug resistance.
Detailed Experimental Protocols
Protocol 1: Determination of IC50 Value via MTT Assay
This protocol outlines the steps to determine the drug concentration that inhibits 50% of cell growth.
Materials:
-
Parental and suspected resistant cell lines
-
96-well cell culture plates
-
Complete culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest cells during their logarithmic growth phase. Seed cells into 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for attachment.[4][10]
-
Drug Treatment: Prepare a series of dilutions of this compound in complete medium. A common approach is a 10-point, 3-fold serial dilution.[12] Remove the old medium from the cells and replace it with 100 µL of the medium containing the various drug concentrations. Include "vehicle only" (e.g., DMSO) and "no treatment" controls.
-
Incubation: Incubate the plates for a period that allows for at least two cell divisions in the control wells (typically 48-72 hours).[12]
-
MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control wells. Plot the normalized viability (%) against the logarithm of the drug concentration and use non-linear regression (sigmoidal dose-response) to calculate the IC50 value.
Protocol 2: Establishing a this compound-Resistant Cell Line
This protocol describes a common method for generating a drug-resistant cell line in vitro through gradual dose escalation.[10]
Materials:
-
Sensitive (parental) cancer cell line
-
Complete culture medium
-
This compound
Procedure:
-
Initial Dose: Determine the IC20 (the concentration that inhibits 20% of cell growth) of this compound for the parental cell line using the IC50 protocol. This will be your starting concentration.[10]
-
Initial Exposure: Culture the parental cells in medium containing the IC20 concentration of the drug.
-
Monitoring and Recovery: Initially, a significant amount of cell death will occur. Replace the medium every 3-4 days. Allow the surviving cells to recover and reach 70-80% confluency.[4]
-
Dose Escalation: Once the cells are growing steadily at the current drug concentration, subculture them and increase the drug concentration by 25-50%.[10]
-
Repeat Cycles: Repeat steps 3 and 4, gradually increasing the drug concentration over several months. If at any point the cell death exceeds ~50%, maintain the cells at the previous, lower concentration until they have adapted.[10]
-
Stabilization: Once the cells can proliferate in a significantly higher drug concentration (e.g., 10-20 times the original IC50), maintain them at this concentration for 8-10 passages to ensure the resistance phenotype is stable.[10]
-
Validation: Confirm the level of resistance by re-calculating the IC50 and comparing it to the parental line. Freeze down stocks of the new resistant cell line at various passages.
References
- 1. This compound (3166-62-9) for sale [vulcanchem.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. A mechanism of salt bridge–mediated resistance to FtsZ inhibitor PC190723 revealed by a cell-based screen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Mechanism of Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multidrug-Resistant Bacteria: Their Mechanism of Action and Prophylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An overview of the antimicrobial resistance mechanisms of bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 11. researchgate.net [researchgate.net]
- 12. sorger.med.harvard.edu [sorger.med.harvard.edu]
Calibrating instruments for accurate Methylbenactyzium bromide analysis
Technical Support Center: Methylbenactyzium Bromide Analysis
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions for the accurate analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: Why is accurate instrument calibration essential for this compound analysis? A1: Accurate calibration is fundamental to quantitative analysis. It establishes the relationship between the instrument's response and the concentration of this compound. An improper calibration will lead to erroneous quantification of the analyte in samples, impacting data reliability, reproducibility, and the validity of research or quality control conclusions.
Q2: Which analytical instruments are most commonly used for this compound analysis? A2: Due to its nature as a quaternary ammonium (B1175870) compound, the most prevalent methods are Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Performance Liquid Chromatography (HPLC) with UV detection.[1] For analysis in biological matrices like urine, Pyrolysis Gas Chromatography (PyGC) has also been validated.[1][2]
Q3: How often should I perform a full calibration? A3: A full calibration curve should be generated for each new batch of analysis. Additionally, a full recalibration is necessary whenever critical instrument components are changed (e.g., column, detector lamp), when routine calibration checks fail, or after major instrument maintenance.
Q4: What are the key considerations when preparing calibration standards for this compound? A4: Use a high-purity reference standard of this compound. Prepare a stock solution in a suitable solvent (e.g., methanol (B129727) or acetonitrile (B52724)/water mixture) and perform serial dilutions to create a series of at least five concentration levels that bracket the expected sample concentration. Ensure all volumetric glassware is accurately calibrated, and store standards appropriately, typically at 4°C, sealed and protected from moisture.[1]
Q5: What does a good calibration curve look like? A5: A good calibration curve should demonstrate a linear relationship between concentration and instrument response. The coefficient of determination (R²) should ideally be ≥ 0.99.[3] The curve should also pass through or very close to the origin.
Troubleshooting Guides
This section addresses specific issues you may encounter during instrument calibration and analysis.
High-Performance Liquid Chromatography (HPLC)
Q: My retention times are shifting between injections. What could be the cause? A: Retention time shifts are a common issue and can be caused by several factors:
-
System Leaks: Check all fittings and connections from the pump to the detector for any signs of leakage. Even a small leak can cause pressure fluctuations and shift retention times.[4]
-
Inconsistent Mobile Phase Composition: If preparing the mobile phase online, ensure the mixing valve is functioning correctly. For manually prepared mobile phases, ensure thorough mixing and degassing.[5]
-
Temperature Fluctuations: The column temperature significantly affects retention. Use a column oven to maintain a stable temperature. A change of just 1°C can alter retention times by 1-2%.[5][6]
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting injections. This can take 5 to 10 column volumes or more.[5]
Q: I'm observing significant baseline noise or drift. How can I fix this? A: A noisy or drifting baseline can interfere with accurate peak integration.[7]
-
Degas Mobile Phase: Air bubbles in the system are a primary cause of baseline noise. Ensure your mobile phase is properly degassed using an online degasser, sonication, or helium sparging.[7]
-
Contamination: Contamination in the mobile phase, solvents, or from the sample itself can cause baseline issues. Use high-purity, HPLC-grade solvents.[6]
-
Detector Issues: The detector lamp may be failing, or the flow cell could be dirty. Check the lamp's energy output and clean the flow cell if necessary.[6]
Q: My calibration curve is not linear. What should I check? A: Poor linearity can compromise the accuracy of your quantification.[7]
-
Standard Preparation Error: Double-check the calculations and dilutions used to prepare your calibration standards. An error in one standard can significantly impact the curve.
-
Detector Saturation: If the concentration of your highest standard is too high, it may saturate the detector, causing a non-linear response. Try lowering the concentration range.
-
Inappropriate Integration: Ensure the peak integration parameters are set correctly to measure the entire peak area for all standards.
Q: My peaks are showing tailing or fronting. What does this indicate? A: Poor peak shape affects resolution and integration accuracy.
-
Column Overload: Injecting too high a concentration of the analyte can lead to peak fronting. Try diluting the sample.[8]
-
Active Sites: Unwanted interactions between this compound and the column's stationary phase (e.g., exposed silanols) can cause peak tailing. Using a well-conditioned, high-quality column can mitigate this.[4]
-
Solvent Mismatch: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the mobile phase.
Gas Chromatography (GC)
Q: My results have poor reproducibility. What are the likely causes? A: Poor reproducibility is a critical issue that undermines data reliability.
-
Inconsistent Injection Volume: Manual injections can be highly variable. Use an autosampler for consistent and precise injection volumes.[4]
-
Sample Degradation: this compound may be susceptible to degradation, especially at the high temperatures of the GC inlet. Ensure samples are handled and stored correctly.[4]
-
Variable Flow or Temperature: Inconsistent carrier gas flow or oven temperature will lead to retention time and peak area variability. Regularly check and calibrate flow and temperature controllers.[4][9]
-
Inlet Liner Contamination: A dirty or active inlet liner can adsorb the analyte, leading to inconsistent transfer to the column. Clean or replace the liner regularly.[4]
Q: I am seeing "ghost peaks" in my chromatogram. Where are they coming from? A: Ghost peaks are peaks that appear in the chromatogram that are not from the injected sample.
-
Carryover: This occurs when material from a previous injection is retained in the syringe, inlet, or column and elutes in a subsequent run. Implement a thorough wash step for the syringe and bake out the column at a high temperature between runs.[8]
-
Contamination: Contamination can come from several sources, including the carrier gas, septa, or sample preparation solvents and vials.[9][10] Use high-purity gases and solvents and regularly replace consumable parts like the septum.
Quantitative Data Summary
For a typical HPLC analysis, system suitability parameters should be established to ensure the system is performing correctly. The following table provides common acceptance criteria.
| Parameter | Acceptance Criteria | Common Cause of Failure |
| Tailing Factor (T) | T ≤ 2.0 | Column degradation, active sites, mismatched pH |
| Theoretical Plates (N) | N > 2000 | Old or contaminated column, incorrect flow rate |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for replicate injections) | Injection inconsistency, system leaks, detector noise |
| Coefficient of Determination (R²) | ≥ 0.99 | Poorly prepared standards, non-linear detector response |
Experimental Protocols
Protocol 1: HPLC Instrument Calibration for this compound
This protocol outlines a general procedure for creating a calibration curve for the analysis of this compound using HPLC with UV detection.
1. Reagent and Standard Preparation:
- Mobile Phase: Prepare the mobile phase as dictated by your validated method (e.g., a mixture of acetonitrile and a phosphate (B84403) buffer). Filter through a 0.45 µm filter and degas thoroughly.
- Stock Standard Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
- Working Standard Solutions: Perform serial dilutions of the stock solution to prepare at least five calibration standards. A typical concentration range might be 1, 5, 10, 25, and 50 µg/mL.
2. Instrument Setup and Equilibration:
- Set up the HPLC system with the appropriate column (e.g., C18).
- Set the column oven temperature (e.g., 30°C).
- Set the UV detector wavelength as determined by a spectral scan of this compound.
- Set the mobile phase flow rate (e.g., 1.0 mL/min).
- Purge the pump and allow the mobile phase to circulate through the system until a stable baseline is achieved (at least 30 minutes).
3. System Suitability Test:
- Inject a mid-concentration standard (e.g., 10 µg/mL) five or six times consecutively.
- Calculate the Relative Standard Deviation (RSD) of the peak areas and retention times. The RSD should be ≤ 2.0%.
- Evaluate the tailing factor and the number of theoretical plates for the peak.
4. Calibration Curve Generation:
- Inject each calibration standard in order of increasing concentration. It is good practice to inject a solvent blank before and after the sequence.
- Record the peak area for each standard.
- Plot a graph of peak area (y-axis) versus concentration (x-axis).
- Perform a linear regression analysis on the data points to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²).
Visualizations
References
- 1. This compound (3166-62-9) for sale [vulcanchem.com]
- 2. jai.co.jp [jai.co.jp]
- 3. aesan.gob.es [aesan.gob.es]
- 4. pharmaguru.co [pharmaguru.co]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. labcompare.com [labcompare.com]
- 7. pharmasciences.in [pharmasciences.in]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. Common Sources Of Error in Gas Chromatography - Blogs - News [alwsci.com]
- 10. aelabgroup.com [aelabgroup.com]
Validation & Comparative
A Comparative Analysis of the Efficacy of Methylbenactyzium Bromide and Atropine as Muscarinic Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of Methylbenactyzium bromide and atropine (B194438), two prominent muscarinic acetylcholine (B1216132) receptor (mAChR) antagonists. By examining their receptor affinity, potency, and the underlying signaling pathways, this document aims to offer a clear, data-driven perspective for research and development applications.
Executive Summary
Both this compound and atropine function as competitive antagonists at muscarinic acetylcholine receptors, thereby inhibiting the effects of acetylcholine. While atropine is a well-characterized non-selective antagonist, evidence suggests that this compound exhibits a higher affinity for M1 and M3 receptor subtypes. This potential selectivity could offer a more targeted therapeutic approach with a potentially different side-effect profile. However, a direct quantitative comparison from head-to-head studies remains to be fully elucidated in the available literature.
Data Presentation: Quantitative Comparison of Potency
A critical measure of an antagonist's efficacy is its pA2 value, which represents the negative logarithm of the antagonist's molar concentration that necessitates a doubling of the agonist concentration to elicit the same response. A higher pA2 value indicates greater potency.
| Antagonist | Tissue | Agonist | Potency (pA2) |
| Atropine | Human Colon (Circular Muscle) | Carbachol | 8.72 ± 0.28[1] |
| Atropine | Human Colon (Longitudinal Muscle) | Carbachol | 8.60 ± 0.08[1] |
| This compound | Various | Not specified in searched literature | Not available in searched literature |
Note: While direct comparative pA2 values for this compound were not available in the reviewed literature, some sources indicate it possesses a higher affinity for M1 and M3 muscarinic receptors compared to atropine.
Signaling Pathways and Mechanism of Action
This compound and atropine exert their effects by competitively blocking muscarinic acetylcholine receptors, which are G-protein coupled receptors (GPCRs). The blockade of M1 and M3 receptors, which are coupled to Gq/11 proteins, inhibits the activation of phospholipase C (PLC). This, in turn, prevents the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), thereby reducing the release of intracellular calcium and subsequent smooth muscle contraction.
Experimental Protocols
The efficacy of muscarinic antagonists is typically determined through two primary experimental approaches: radioligand binding assays and functional assays on isolated tissues.
Radioligand Binding Assay
This method assesses the affinity of a drug for a specific receptor subtype.
Objective: To determine the inhibition constant (Ki) of this compound and atropine for muscarinic receptor subtypes.
Methodology:
-
Membrane Preparation: Membranes expressing specific human muscarinic receptor subtypes (M1-M5) are prepared from cell lines (e.g., CHO-K1 cells) or tissues.
-
Incubation: The membranes are incubated with a radiolabeled ligand (e.g., [3H]N-methylscopolamine, [3H]NMS), which has a high affinity for muscarinic receptors, and varying concentrations of the unlabeled antagonist (this compound or atropine).
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Isolated Organ Bath Functional Assay
This ex vivo method evaluates the potency of an antagonist in a physiological system.
Objective: To determine the pA2 value of this compound and atropine on smooth muscle contraction.
Methodology:
-
Tissue Preparation: A segment of smooth muscle tissue, such as guinea pig ileum or human colon, is dissected and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with carbogen (B8564812) (95% O2, 5% CO2).
-
Agonist Concentration-Response Curve: A cumulative concentration-response curve is generated for a muscarinic agonist (e.g., carbachol) to establish a baseline contractile response.
-
Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of the antagonist (this compound or atropine) for a predetermined period to allow for equilibrium.
-
Second Agonist Curve: A second concentration-response curve for the agonist is generated in the presence of the antagonist.
-
Schild Analysis: The process is repeated with several concentrations of the antagonist. The dose ratios (the ratio of the agonist EC50 in the presence and absence of the antagonist) are calculated and a Schild plot is constructed to determine the pA2 value.
Conclusion
Both this compound and atropine are effective competitive antagonists of muscarinic acetylcholine receptors. While atropine acts non-selectively, preliminary evidence suggests that this compound may exhibit a degree of selectivity for M1 and M3 receptor subtypes. This potential selectivity could be advantageous in therapeutic applications where targeted inhibition of specific muscarinic pathways is desired, potentially leading to a more favorable side-effect profile. However, further quantitative, head-to-head comparative studies are necessary to definitively establish the relative potency and selectivity of this compound in comparison to atropine. The experimental protocols outlined in this guide provide a robust framework for conducting such investigations.
References
Validating the Subtype Selectivity of Bencycloquidium Bromide for M1 and M3 Muscarinic Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Bencycloquidium Bromide (BCQB), a novel muscarinic receptor antagonist, with other established compounds to validate its subtype selectivity for M1 and M3 receptors. The following sections present quantitative data, detailed experimental protocols, and visual diagrams of key biological and experimental processes to support researchers in their evaluation of this compound.
Comparative Analysis of Receptor Binding Affinity and Functional Potency
The subtype selectivity of a muscarinic receptor antagonist is a critical determinant of its therapeutic efficacy and side-effect profile. Bencycloquidium Bromide (BCQB) has been characterized as a potent and selective antagonist for M1 and M3 muscarinic acetylcholine (B1216132) receptors (mAChRs).[1][2][3] To objectively assess its performance, this section compares its binding affinity (pKi) and functional potency (pA2) with those of established selective antagonists: Pirenzepine (B46924) (M1-selective), Darifenacin (M3-selective), and 4-DAMP (M3-selective).
The data presented in the table below has been compiled from various in vitro studies. Binding affinities were determined using radioligand binding assays with cell lines expressing recombinant human muscarinic receptor subtypes. Functional potencies were assessed in isolated tissue preparations by measuring the inhibition of agonist-induced physiological responses.
| Compound | Receptor Subtype | Binding Affinity (pKi) | Functional Potency (pA2) | Selectivity Profile |
| Bencycloquidium Bromide (BCQB) | M1 | 7.86 [4] | --- | M1/M3 Selective |
| M2 | 7.21 [4] | 8.19 (bradycardia, guinea pig atrium)[4] | ||
| M3 | 8.21 [4] | 8.85 (trachea), 8.71 (ileum), 8.57 (bladder)[4] | ||
| Pirenzepine | M1 | ~7.8-8.1[5][6] | 7.79 (rabbit vas deferens)[5] | M1 Selective |
| M3 | ~6.7[6] | --- | ||
| Darifenacin | M1 | 8.2[7] | 7.9[7] | M3 Selective |
| M2 | 7.4[7] | 7.48[7] | ||
| M3 | 9.1[7] | 8.66 - 9.4 (ileum, trachea, bladder)[7] | ||
| 4-DAMP | M1 | High Affinity[8] | --- | M3 Selective |
| M2 | Low Affinity[8] | --- | ||
| M3 | High Affinity[8] | ~9.0 (guinea pig ileum)[9] |
Key Experimental Methodologies
The validation of a compound's receptor selectivity relies on robust and reproducible experimental protocols. The following sections detail the methodologies for two key types of assays used to generate the data presented above.
Radioligand Binding Assay
This assay directly measures the affinity of a compound for a specific receptor subtype.
Objective: To determine the inhibition constant (Ki) of a test compound for M1 and M3 muscarinic receptors.
Materials:
-
Cell membranes prepared from cell lines stably expressing human M1 or M3 muscarinic receptors.
-
Radioligand, e.g., [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.
-
Test compound (e.g., Bencycloquidium Bromide).
-
Reference compounds (e.g., Pirenzepine, Darifenacin).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Wash buffer (ice-cold binding buffer).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.
-
Equilibrium: Allow the binding reaction to reach equilibrium (e.g., 60 minutes at 25°C).
-
Filtration: Rapidly terminate the incubation by filtering the mixture through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: Calcium Flux Measurement
This assay measures the ability of a compound to antagonize the downstream signaling of M1 and M3 receptors, which are Gq-coupled and mediate an increase in intracellular calcium upon activation.
Objective: To determine the functional potency (e.g., pA2) of a test compound in blocking agonist-induced calcium mobilization.
Materials:
-
Cells stably expressing human M1 or M3 muscarinic receptors.
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
A muscarinic agonist (e.g., carbachol (B1668302) or acetylcholine).
-
Test compound (e.g., Bencycloquidium Bromide).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
A fluorescence plate reader with automated liquid handling capabilities (e.g., FLIPR or FlexStation).
Procedure:
-
Cell Plating: Plate the cells in a multi-well plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's protocol. This typically involves a 30-60 minute incubation at 37°C.
-
Compound Addition: Add varying concentrations of the test compound to the wells and incubate for a predetermined time to allow for receptor binding.
-
Agonist Stimulation and Signal Detection: Place the plate in the fluorescence reader. The instrument will add a fixed concentration of the muscarinic agonist to all wells and simultaneously record the fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence upon agonist addition corresponds to an increase in intracellular calcium. The ability of the test compound to inhibit this response is quantified. The pA2 value is determined by performing a Schild analysis, which involves measuring the shift in the agonist's dose-response curve at different antagonist concentrations.
Visualizing Key Pathways and Workflows
To further aid in the understanding of the underlying biological mechanisms and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).
References
- 1. Pharmacokinetics, Safety and Tolerability of Bencycloquidium Bromide, a Novel Selective Muscarinic M1/M3 Receptor Antagonist, After Single and Multiple Intranasal Doses in Healthy Chinese Subjects | springermedicine.com [springermedicine.com]
- 2. Pharmacokinetics, Safety and Tolerability of Bencycloquidium Bromide, a Novel Selective Muscarinic M1/M3 Receptor Antagonist, After Single and Multiple Intranasal Doses in Healthy Chinese Subjects: An Open-Label, Single-Center, First-in-Human Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of bencycloquidium bromide, a novel muscarinic M(3) receptor antagonist in guinea pig airways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Telenzepine enantiomers block muscarinic M1-receptors with opposite kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Muscarinic M1 and M3 receptor antagonist effects of a new pirenzepine analogue in isolated guinea-pig ileal longitudinal muscle-myenteric plexus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Muscarinic antagonists in development for disorders of smooth muscle function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Functional characterization of muscarinic receptors in murine airways - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for Methylbenactyzium Bromide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of active pharmaceutical ingredients (APIs) is a cornerstone of drug development and quality control. For Methylbenactyzium bromide, a quaternary ammonium (B1175870) compound with anticholinergic properties, robust and reliable analytical methods are imperative. This guide provides a comprehensive comparison of two widely used analytical techniques, High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry, for the determination of this compound. Through a hypothetical cross-validation framework, this document presents detailed experimental protocols, comparative data, and visual workflows to assist researchers in selecting the most suitable method for their specific analytical requirements.
Overview of Analytical Methods
High-Performance Liquid Chromatography (HPLC) offers high specificity and separation capabilities, making it a powerful tool for analyzing complex mixtures and quantifying compounds with high accuracy and precision.[1] UV-Visible (UV-Vis) Spectrophotometry, on the other hand, is a simpler, more cost-effective, and rapid technique, often suitable for routine analysis of pure substances or simple formulations.[2][3] The cross-validation of these methods is crucial to ensure the consistency and reliability of analytical data across different platforms.
Experimental Protocols
The following protocols are hypothetical and based on established methods for similar quaternary ammonium compounds. They provide a practical framework for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Method
This protocol is adapted from methodologies used for the analysis of other quaternary ammonium bromides.
-
Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size), and an autosampler.
-
Mobile Phase: A mixture of a buffer solution (e.g., 0.05 M potassium dihydrogen phosphate, pH adjusted to 4.0 with phosphoric acid) and an organic modifier (e.g., acetonitrile (B52724) or methanol) in a suitable ratio (e.g., 60:40 v/v). The mobile phase should be filtered and degassed prior to use.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by scanning the UV spectrum of a standard solution of this compound (a hypothetical maximum absorbance could be around 215 nm for the bromide ion or a wavelength specific to the organic cation).
-
Injection Volume: 20 µL.
-
Standard Solution Preparation: A stock solution of this compound reference standard (e.g., 100 µg/mL) is prepared in the mobile phase. Calibration standards are prepared by serial dilution of the stock solution to cover the desired concentration range (e.g., 1-50 µg/mL).
-
Sample Preparation: An accurately weighed amount of the pharmaceutical formulation is dissolved in the mobile phase to obtain a theoretical concentration within the calibration range. The solution is filtered through a 0.45 µm membrane filter before injection.
UV-Visible Spectrophotometric Method
As direct UV absorbance of some quaternary ammonium compounds can be low, a derivatization approach may be necessary to enhance the chromophoric properties of this compound. This hypothetical protocol is based on methods for similar compounds requiring such a step.
-
Instrumentation: A double-beam UV-Visible spectrophotometer with 1 cm quartz cuvettes.
-
Reagents:
-
Derivatizing agent (e.g., a solution of an anionic dye like bromocresol green or picric acid).
-
Buffer solution to maintain optimal pH for the derivatization reaction.
-
Organic solvent (e.g., chloroform (B151607) or dichloromethane) for extraction of the ion-pair complex.
-
-
Standard Solution Preparation: A stock solution of this compound reference standard (e.g., 100 µg/mL) is prepared in distilled water. Working standards are prepared by appropriate dilution.
-
Sample Preparation: An accurately weighed amount of the pharmaceutical formulation is dissolved in distilled water to achieve a concentration in the desired range.
-
Derivatization and Measurement Procedure:
-
An aliquot of the standard or sample solution is transferred to a separatory funnel.
-
The buffer solution and the derivatizing agent are added.
-
The mixture is shaken for a specified time to allow for the formation of the colored ion-pair complex.
-
The colored complex is extracted with the organic solvent.
-
The absorbance of the organic layer is measured at the wavelength of maximum absorbance (λmax) of the complex against a reagent blank. The λmax would be determined experimentally by scanning the spectrum of the colored complex.
-
Data Presentation: A Comparative Analysis
The following tables summarize hypothetical quantitative data from the validation of the two methods, providing a clear comparison of their performance characteristics.
Table 1: Linearity and Range
| Parameter | HPLC Method | UV-Vis Spectrophotometric Method |
| Linearity Range | 1 - 50 µg/mL | 5 - 30 µg/mL |
| Correlation Coefficient (r²) | 0.9995 | 0.9989 |
| Regression Equation | y = 25432x + 1234 | y = 0.0345x + 0.0012 |
Table 2: Accuracy (Recovery Studies)
| Concentration Level | HPLC Method (% Recovery) | UV-Vis Spectrophotometric Method (% Recovery) |
| 80% | 99.8% | 98.5% |
| 100% | 100.2% | 101.2% |
| 120% | 99.5% | 99.3% |
Table 3: Precision (Relative Standard Deviation, % RSD)
| Precision Type | HPLC Method (% RSD) | UV-Vis Spectrophotometric Method (% RSD) |
| Intra-day (n=6) | 0.85 | 1.25 |
| Inter-day (n=6) | 1.10 | 1.80 |
Table 4: Sensitivity
| Parameter | HPLC Method | UV-Vis Spectrophotometric Method |
| Limit of Detection (LOD) | 0.2 µg/mL | 1.0 µg/mL |
| Limit of Quantitation (LOQ) | 0.6 µg/mL | 3.0 µg/mL |
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate the experimental workflows for the described analytical methods and the logical flow of the cross-validation process.
Caption: Workflow for the HPLC analysis of this compound.
Caption: Workflow for the UV-Vis spectrophotometric analysis of this compound.
Caption: Logical flow diagram for the cross-validation of analytical methods.
Conclusion and Recommendations
This comparative guide, based on a hypothetical cross-validation, highlights the distinct advantages and limitations of HPLC and UV-Vis spectrophotometry for the analysis of this compound.
-
HPLC is the recommended method when high specificity, sensitivity, and the ability to separate the analyte from potential impurities or degradation products are required. Its superior performance in terms of precision and a lower limit of detection make it ideal for regulatory submissions, stability studies, and the analysis of complex formulations.
-
UV-Visible Spectrophotometry , particularly with a derivatization step, can be a viable alternative for routine quality control of bulk drug substances or simple dosage forms where the sample matrix is well-defined and free from interfering substances. Its primary advantages are speed, simplicity, and lower operational cost.
The choice of analytical method should be guided by the specific requirements of the analysis, including the nature of the sample, the required level of accuracy and precision, and available resources. It is imperative that any analytical method be thoroughly validated according to ICH guidelines to ensure the reliability and integrity of the generated data.
References
A Comparative Analysis of Methylbenactyzium Bromide and Other Anticholinergic Drugs for Researchers
A detailed guide for researchers, scientists, and drug development professionals on the comparative pharmacology and clinical profiles of Methylbenactyzium bromide and other key anticholinergic agents.
This guide provides a comprehensive comparison of this compound with other widely used anticholinergic drugs, including atropine (B194438), scopolamine (B1681570), ipratropium (B1672105), and tiotropium (B1237716). The information is intended to assist researchers and drug development professionals in understanding the nuanced differences between these agents, supported by available experimental data.
Introduction to Anticholinergic Drugs
Anticholinergic drugs are a class of compounds that antagonize the action of acetylcholine (B1216132) at muscarinic receptors.[1] These drugs are utilized in a broad range of therapeutic applications, including the treatment of chronic obstructive pulmonary disease (COPD), overactive bladder, gastrointestinal disorders, and motion sickness.[1] Their therapeutic effects and side-effect profiles are largely determined by their affinity and selectivity for the different subtypes of muscarinic receptors (M1-M5) and their pharmacokinetic properties.
This compound is a quaternary ammonium (B1175870) anticholinergic agent. While it is a lesser-known compound compared to atropine or scopolamine, it has been used for its antispasmodic properties. This guide aims to place this compound in the context of more established anticholinergic drugs by comparing their pharmacological and clinical characteristics.
Comparative Pharmacology
The primary mechanism of action for anticholinergic drugs is the competitive antagonism of acetylcholine at muscarinic receptors. The affinity of a drug for these receptors, often expressed as the inhibition constant (Ki), is a key determinant of its potency.
Muscarinic Receptor Binding Affinity
The following table summarizes the available data on the muscarinic receptor binding affinities (Ki in nM) for several anticholinergic drugs. Data for this compound is not widely available in publicly accessible literature, highlighting a gap in the current understanding of its specific receptor binding profile.
| Drug | M1 Receptor Ki (nM) | M2 Receptor Ki (nM) | M3 Receptor Ki (nM) | M4 Receptor Ki (nM) | M5 Receptor Ki (nM) | Reference(s) |
| Atropine | 2.22 | 4.32 | 4.16 | 2.38 | 3.39 | [2] |
| Scopolamine | - | - | - | - | - | - |
| Ipratropium Bromide | 0.5 - 3.6 (non-selective) | 0.5 - 3.6 (non-selective) | 0.5 - 3.6 (non-selective) | - | - | [3][4] |
| Tiotropium Bromide | ~10-fold > Ipratropium | ~10-fold > Ipratropium | ~10-fold > Ipratropium | - | - | [5] |
| Glycopyrrolate (B1671915) | 0.5 - 3.6 (non-selective) | 0.5 - 3.6 (non-selective) | 0.5 - 3.6 (non-selective) | - | - | [3][4][6] |
| Oxybutynin (B1027) | 0.85 - 5.9 | 9.61 - 16 | 0.62 - 0.67 | - | - | [7][8] |
| Tolterodine (B1663597) | - | - | - | - | - | [7] |
Note: A lower Ki value indicates a higher binding affinity.
Signaling Pathway of Muscarinic Receptor Antagonism
The general mechanism of action for anticholinergic drugs involves the blockade of muscarinic acetylcholine receptors (mAChRs), which are G-protein coupled receptors. This blockade prevents acetylcholine from binding and initiating downstream signaling cascades.
Figure 1. Anticholinergic drugs competitively block acetylcholine binding to muscarinic receptors.
Comparative Pharmacokinetics
The pharmacokinetic profiles of anticholinergic drugs, including their absorption, distribution, metabolism, and excretion, significantly influence their clinical use, dosing frequency, and potential for systemic side effects.
| Drug | Bioavailability | Half-life (t½) | Route of Elimination | Reference(s) |
| This compound | - | - | - | - |
| Atropine | 25% (oral) | 2-4 hours | Renal (13-50% unchanged) | [9][10] |
| Scopolamine | 10.7-48.2% (oral) | 4.5 hours (oral), 9.5 hours (transdermal) | Primarily metabolized, <5% excreted unchanged | [11][12][13] |
| Ipratropium Bromide | <2% (inhaled) | ~1.6-2 hours | Renal (unchanged) and fecal (unabsorbed) | [14][15][16] |
| Tiotropium Bromide | 19.5% (inhaled) | 5-6 days | Renal (14% unchanged) and fecal (unabsorbed) | [17][18][19] |
Comparative Clinical Efficacy and Therapeutic Applications
While direct head-to-head clinical trial data comparing this compound with other anticholinergics is limited, we can infer its potential applications based on the known therapeutic uses of other drugs in this class.
-
COPD: Ipratropium and tiotropium are mainstays in the management of COPD, providing bronchodilation and reducing exacerbations.[5]
-
Overactive Bladder: Oxybutynin and tolterodine are commonly prescribed to reduce urinary urgency and frequency.[7]
-
Gastrointestinal Disorders: Dicyclomine and hyoscyamine (B1674123) are used to treat irritable bowel syndrome and other spasmodic conditions of the gut.
-
Motion Sickness: Scopolamine is highly effective in preventing and treating motion sickness.[13]
Given its classification as an antispasmodic, this compound's clinical profile is likely most comparable to anticholinergics used for gastrointestinal disorders.
Comparative Side Effect Profiles
The side effects of anticholinergic drugs are a direct extension of their mechanism of action and are often dose-dependent. Common side effects include dry mouth, blurred vision, constipation, urinary retention, and cognitive impairment.[20] The incidence and severity of these side effects can vary between drugs due to differences in receptor selectivity and ability to cross the blood-brain barrier.
Quaternary ammonium compounds like this compound, ipratropium, and tiotropium are generally less likely to cross the blood-brain barrier compared to tertiary amines like atropine and scopolamine. This typically results in a lower incidence of central nervous system side effects such as confusion and drowsiness.
| Side Effect | This compound | Atropine/Scopolamine | Ipratropium/Tiotropium |
| Dry Mouth | Common[21] | Common | Common |
| Blurred Vision | Possible[21] | Common | Less Common |
| Constipation | Common[21] | Common | Less Common |
| Urinary Retention | Possible[21] | Common | Less Common |
| Cognitive Impairment | Less Likely | More Likely | Less Likely |
| Tachycardia | Possible | Common | Less Common |
Experimental Protocols
Radioligand Binding Assay for Muscarinic Receptor Affinity
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for muscarinic receptor subtypes.
Methodology:
-
Membrane Preparation: Cell lines expressing a single subtype of human muscarinic receptor (M1, M2, M3, M4, or M5) are cultured and harvested. The cell membranes are isolated through homogenization and centrifugation.
-
Binding Assay: The prepared membranes are incubated with a known concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine) and varying concentrations of the unlabeled test compound.
-
Separation and Counting: The reaction is terminated by rapid filtration to separate the bound from the free radioligand. The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Figure 2. Workflow for determining muscarinic receptor binding affinity.
Conclusion
This compound is an anticholinergic agent with potential therapeutic applications as an antispasmodic. However, a comprehensive understanding of its pharmacological and pharmacokinetic profile is limited by the lack of publicly available, direct comparative data with other anticholinergic drugs. This guide has synthesized the available information for key comparators to provide a framework for future research. Further studies are warranted to fully characterize the receptor binding affinities, functional potencies, and clinical efficacy and safety of this compound to better define its therapeutic potential and place in the armamentarium of anticholinergic therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. apexbt.com [apexbt.com]
- 3. Pharmacological characterization of the muscarinic receptor antagonist, glycopyrrolate, in human and guinea-pig airways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological characterization of the muscarinic receptor antagonist, glycopyrrolate, in human and guinea-pig airways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tiotropium bromide (Ba 679 BR), a novel long-acting muscarinic antagonist for the treatment of obstructive airways disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. glycopyrrolate | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Tolterodine--a new bladder-selective antimuscarinic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. oxybutynin | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. Atropine - Wikipedia [en.wikipedia.org]
- 10. Atropine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 12. Pharmacokinetics and oral bioavailability of scopolamine in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. go.drugbank.com [go.drugbank.com]
- 14. go.drugbank.com [go.drugbank.com]
- 15. Ipratropium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Ipratropium - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. accessdata.fda.gov [accessdata.fda.gov]
- 18. researchgate.net [researchgate.net]
- 19. Tiotropium (Spiriva): a once-daily inhaled anticholinergic medication for chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Pharmacokinetics of ipratropium bromide after single dose inhalation and oral and intravenous administration. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 21. What are the side effects of this compound? [synapse.patsnap.com]
Comparative Efficacy of Methylbenactyzium Bromide in Preclinical Models of Gastrospasm: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Methylbenactyzium bromide and other antispasmodic agents in preclinical models of gastrointestinal spasm. This document outlines the mechanisms of action, presents available quantitative data, details relevant experimental protocols, and visualizes the scientific workflows.
Executive Summary
Mechanism of Action and Preclinical Data
A comprehensive understanding of the mechanism of action is crucial for evaluating the therapeutic potential of an antispasmodic agent. The following table summarizes the known mechanisms and available preclinical data for this compound and its comparators.
| Compound | Primary Mechanism of Action | Animal Model | Tissue | Spasmogen | Efficacy Data (IC50/pA2) |
| This compound | Muscarinic Acetylcholine (B1216132) Receptor (mAChR) Antagonist[1] | Data not available | Data not available | Data not available | Data not available in public domain |
| Otilonium bromide | L-type Calcium Channel Blocker, Muscarinic M3 Receptor Antagonist, Tachykinin NK2 Receptor Antagonist | Guinea pig | Colon | Methacholine | IC50: 3.7 µM |
| Guinea pig | Colon | KCl | IC50: 31 µM | ||
| Hyoscine butylbromide | Muscarinic Acetylcholine Receptor (mAChR) Antagonist | Data not available | Data not available | Data not available | Data not available in public domain |
Note: While direct comparative preclinical data is limited, the differing mechanisms of action suggest distinct pharmacological profiles. The lack of publicly available quantitative data for this compound highlights a key area for future research.
Experimental Protocols
Standardized preclinical models are essential for the evaluation and comparison of antispasmodic agents. The following is a detailed protocol for an in vitro assay to assess the efficacy of a test compound against induced gastrointestinal smooth muscle contractions.
In Vitro Assessment of Spasmolytic Activity in Isolated Guinea Pig Ileum
This protocol describes the methodology for measuring the inhibitory effect of a test compound on contractions of isolated guinea pig ileum induced by a spasmogen such as acetylcholine.
1. Tissue Preparation:
- Male guinea pigs (250-350g) are euthanized by cervical dislocation.
- The abdomen is opened, and a segment of the terminal ileum (approximately 10-15 cm from the ileo-caecal junction) is excised and placed in Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.1).
- The ileum is cleaned of adherent mesenteric tissue and cut into segments of 2-3 cm in length.
2. Organ Bath Setup:
- Each ileal segment is mounted vertically in a 10 mL organ bath containing Krebs-Henseleit solution, maintained at 37°C, and continuously aerated with a mixture of 95% O2 and 5% CO2.
- One end of the tissue is attached to a fixed hook at the bottom of the organ bath, and the other end is connected to an isometric force transducer.
- The tissue is placed under an initial tension of 1 g and allowed to equilibrate for at least 60 minutes, with the bathing solution being replaced every 15 minutes.
3. Induction of Contractions:
- After the equilibration period, cumulative concentration-response curves are generated for a spasmogen, typically acetylcholine (ACh), by adding it to the organ bath in increasing concentrations (e.g., 10⁻⁹ M to 10⁻³ M).
- The contractile responses are recorded until a stable plateau is reached at each concentration.
- Following the control concentration-response curve, the tissue is washed repeatedly to restore the baseline tension.
4. Evaluation of Test Compound:
- The test compound (e.g., this compound) is added to the organ bath at a specific concentration and allowed to incubate with the tissue for a predetermined period (e.g., 20-30 minutes).
- A second cumulative concentration-response curve for the spasmogen (ACh) is then generated in the presence of the test compound.
- This procedure is repeated with increasing concentrations of the test compound.
5. Data Analysis:
- The magnitude of the contractile response is measured as the change in tension (in grams) from the baseline.
- The concentration-response curves for the spasmogen in the absence and presence of the test compound are plotted.
- The potency of the test compound as an antagonist can be quantified by determining its pA2 value from a Schild plot analysis. Alternatively, the IC50 value (the concentration of the test compound that produces 50% inhibition of the maximal contraction induced by the spasmogen) can be calculated.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the preclinical evaluation of an antispasmodic compound using an isolated tissue model.
Caption: Experimental workflow for in vitro evaluation of antispasmodic efficacy.
Signaling Pathways in Gastrointestinal Smooth Muscle Contraction
The following diagram illustrates the signaling pathway leading to smooth muscle contraction initiated by acetylcholine and the points of intervention for muscarinic antagonists like this compound.
Caption: Acetylcholine-induced smooth muscle contraction pathway and the site of action for this compound.
Conclusion
This compound, as a muscarinic acetylcholine receptor antagonist, holds promise as a spasmolytic agent for the gastrointestinal tract. However, the lack of publicly available quantitative preclinical data on its efficacy in standardized gastrospasm models is a significant knowledge gap. In contrast, alternatives such as Otilonium bromide and Hyoscine butylbromide have more extensively documented preclinical and clinical profiles. Further preclinical studies are warranted to quantitatively assess the potency and efficacy of this compound and to enable direct comparisons with other available antispasmodics. The experimental protocols and conceptual frameworks provided in this guide offer a robust foundation for conducting such evaluations.
References
The Quest for Precision: In Silico Pharmacophore Modeling Reveals Selective Atropine Alternatives
A deep dive into the computational strategies identifying next-generation M1 muscarinic receptor antagonists, offering a potential paradigm shift in treating conditions currently managed by the non-selective drug, atropine (B194438).
In the landscape of pharmacology, atropine has long stood as a cornerstone therapeutic agent, primarily for its role as a competitive antagonist of muscarinic acetylcholine (B1216132) receptors. Its utility, however, is significantly hampered by a lack of receptor subtype selectivity, leading to a broad spectrum of side effects ranging from blurred vision and dry mouth to tachycardia. This has propelled a dedicated search for safer, more targeted alternatives. A promising frontier in this endeavor is the application of in silico pharmacophore modeling, a computational approach that is successfully identifying novel compounds with high selectivity for the M1 muscarinic receptor subtype, a key player in cognitive function and seizure prevention.
This guide provides a comparative analysis of atropine and a promising M1-selective alternative, 2-(diethylamino)ethyl 2,2-diphenylpropanoate (ZW62841), identified through a pharmacophore-based virtual screening. We will delve into the experimental data that underscores the potential of such targeted antagonists and provide detailed methodologies for the key experiments involved.
Performance Comparison: Atropine vs. M1-Selective Antagonist
The primary advantage of newly identified compounds like ZW62841 lies in their selectivity. While atropine binds non-selectively to all five muscarinic receptor subtypes (M1-M5), ZW62841 demonstrates a marked preference for the M1 receptor. This targeted binding profile suggests a significant reduction in the adverse effects associated with the blockade of M2 and M3 receptors, which are primarily responsible for the cardiac and glandular side effects of atropine, respectively.
The binding affinities, represented by pKi and IC50 values, quantify the interaction between a ligand and a receptor. A higher pKi value indicates a stronger binding affinity.
| Compound | Receptor Subtype | pKi | IC50 (nM) | Selectivity Profile |
| Atropine | M1 | ~9.18[1] | 2.22 ± 0.60[2] | Non-selective |
| M2 | ~8.86[1] | 4.32 ± 1.63[2] | ||
| M3 | - | 4.16 ± 1.04[2] | ||
| ZW62841 | M1 | 4.5 - 8.5 (nM range) | - | M1 Selective |
| M2 | Low Affinity | - | ||
| M3 | Low Specificity | - |
Note: The pKi is the negative logarithm of the Ki (inhibition constant). A higher pKi indicates a stronger binding affinity. The pKi values for atropine can vary slightly across different studies and experimental conditions. The pKi for ZW62841 is presented as a range as reported in the initial screening study.
The In Silico Discovery Engine: Pharmacophore Modeling and Virtual Screening
The identification of ZW62841 and other M1-selective candidates was made possible through a sophisticated computational workflow. This process begins with the creation of a pharmacophore model, which is an abstract representation of the essential molecular features required for a molecule to bind to a specific receptor.
References
Evaluating the Long-Term Safety Profile of Methylbenactyzium Bromide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative evaluation of the long-term safety profile of Methylbenactyzium bromide against other prominent anticholinergic agents. Due to a notable scarcity of specific long-term safety studies on this compound, this comparison draws upon the well-documented safety profiles of established anticholinergic drugs—tiotropium (B1237716) bromide, umeclidinium (B1249183) bromide, and ipratropium (B1672105) bromide—to provide a comprehensive overview for researchers and drug development professionals.
Executive Summary
This compound is an anticholinergic agent primarily indicated for gastrointestinal disorders. While its acute side effects are characteristic of its drug class, there is a significant lack of published long-term safety data. In contrast, extensive long-term safety studies, particularly for respiratory indications like Chronic Obstructive Pulmonary Disease (COPD), are available for other anticholinergics such as tiotropium, umeclidinium, and ipratropium. This guide synthesizes the available long-term safety data for these comparator drugs to offer a benchmark for evaluating the potential long-term risks of this compound and other novel anticholinergic compounds.
Comparative Safety Profile of Anticholinergic Agents
The long-term use of anticholinergic medications is associated with a range of potential adverse effects. The following tables summarize the reported long-term safety data for selected anticholinergic agents.
Table 1: Long-Term Safety Profile of this compound (Inferred from Class Effects)
| Adverse Event Category | Reported Side Effects (Primarily Short-Term or Class-Wide)[1] |
| Common Anticholinergic Effects | Dry mouth, constipation, blurred vision, drowsiness, dizziness, urinary retention.[1] |
| Cardiovascular | Tachycardia (fast heart rate). |
| Central Nervous System (CNS) | Potential for cognitive impairment, confusion, and delirium, especially in older adults.[2][3] |
| Gastrointestinal | Slowed digestive process leading to constipation.[1] |
| Ocular | Blurred vision, potential to exacerbate narrow-angle glaucoma. |
| Renal and Urinary | Difficulty with urination. |
| Dermatologic | Reduced sweating. |
| Allergic Reactions | Rare but serious reactions including rash, itching, and swelling have been reported.[1] |
Table 2: Comparative Long-Term Safety Data of Selected Anticholinergic Bronchodilators
| Adverse Event Category | Tiotropium Bromide | Umeclidinium Bromide | Ipratropium Bromide |
| Common Anticholinergic Effects | Dry mouth (most frequent), constipation.[4] | Constipation, blurred vision, thirst (low incidence).[5] | Dry mouth, throat irritation. |
| Cardiovascular | No significant increase in overall cardiovascular risk in large trials (e.g., UPLIFT).[4] Some controversy with Respimat® inhaler initially, but later studies showed similar safety to HandiHaler®.[6][7] | No major cardiovascular safety concerns identified in clinical trials.[8] Incidence of myocardial infarction similar to comparators.[8] | Tachycardia, palpitations, and atrial fibrillation are listed as rare adverse events.[9] |
| Central Nervous System (CNS) | Dizziness. | Headache.[10] | Dizziness, headache. |
| Respiratory | Upper respiratory tract infections, sinusitis. | Nasopharyngitis, cough.[10] | Bronchitis, COPD exacerbation, dyspnea. |
| Serious Adverse Events (SAEs) | Incidence similar to placebo in long-term studies.[4] | SAEs reported in a 52-week study included COPD exacerbation and pneumonia.[5][9] | Serious AEs in a long-term study were primarily asthma exacerbations.[11] |
| Mortality | No increased risk of all-cause mortality in the 4-year UPLIFT trial. | No fatalities reported in a 52-week safety study.[5] | No proven increased cardiac risk in randomized clinical trials.[9] |
Experimental Protocols for Long-Term Safety Evaluation
Detailed experimental protocols for specific long-term studies of this compound are not available. However, the following sections outline standardized methodologies for preclinical and clinical long-term safety assessments of anticholinergic drugs, based on regulatory guidelines and published trial designs.
Preclinical Chronic Toxicity Studies
Preclinical evaluation of long-term safety is guided by international guidelines such as those from the International Council for Harmonisation (ICH).
Objective: To characterize the toxicological profile of a drug candidate following repeated administration for a duration that supports long-term clinical use.
Typical Study Design (based on ICH S4 Guideline): [1][7]
-
Species: Two mammalian species, typically one rodent (e.g., rat) and one non-rodent (e.g., dog or minipig).[2]
-
Duration: For drugs intended for long-term use (greater than 6 months in humans), rodent studies are typically 6 months, and non-rodent studies are 9 months.[1][11]
-
Dose Levels: At least three dose levels (low, medium, and high) and a control group. The high dose should be a maximum tolerated dose (MTD) or a multiple of the expected clinical exposure.
-
Route of Administration: Should be the same as the intended clinical route.
-
Parameters Monitored:
-
Clinical observations (daily)
-
Body weight and food consumption (weekly)
-
Ophthalmology (at baseline and termination)
-
Hematology and clinical chemistry (at multiple time points)
-
Urinalysis (at multiple time points)
-
Full histopathological examination of all organs and tissues at termination.
-
-
Recovery Groups: A subset of animals from the high-dose and control groups may be maintained for a treatment-free period to assess the reversibility of any observed toxicities.
Clinical Long-Term Safety Studies (Phase III/IV)
Long-term safety in humans is typically evaluated in Phase III and IV clinical trials. The UPLIFT trial for tiotropium serves as a robust example of such a study.
Objective: To evaluate the long-term safety and efficacy of a drug in a large patient population over an extended period.
Typical Study Design (based on the UPLIFT Trial): [5][8][12][13][14]
-
Study Design: Randomized, double-blind, placebo-controlled, parallel-group trial.[5][12]
-
Patient Population: A large cohort of patients with the target disease (e.g., several thousand patients with COPD).[5]
-
Treatment Arms: Investigational drug at the intended clinical dose versus placebo. Concomitant standard-of-care medications may be allowed.[12]
-
Primary and Secondary Endpoints:
-
Data Collection:
-
Regular clinic visits for efficacy and safety assessments.
-
Spirometry and other relevant physiological measurements.
-
Patient-reported outcomes (e.g., questionnaires).
-
Monitoring of vital signs, ECGs, and laboratory parameters.
-
-
Statistical Analysis: Appropriate statistical methods to compare the incidence of adverse events and other safety parameters between the treatment and placebo groups over the study duration.
Signaling Pathways and Mechanism of Action
This compound and the comparator drugs are all anticholinergic agents that act as competitive antagonists of acetylcholine (B1216132) at muscarinic receptors. Their primary mechanism involves blocking the effects of acetylcholine, a neurotransmitter involved in parasympathetic nerve stimulation.
Conclusion and Future Directions
The available evidence indicates a significant data gap in the long-term safety profile of this compound. While its short-term side effects are consistent with its anticholinergic class, the absence of dedicated long-term studies makes a direct comparison with extensively studied drugs like tiotropium and umeclidinium challenging.
For drug development professionals, this highlights the critical need for comprehensive, long-term safety evaluations of new chemical entities, even those belonging to well-established drug classes. Future research on this compound should prioritize long-term, placebo-controlled clinical trials to adequately characterize its safety profile, particularly concerning cardiovascular and cognitive effects, which are known risks associated with chronic anticholinergic use.[2][3] Researchers can refer to the established methodologies from trials like UPLIFT as a gold standard for designing such studies.
References
- 1. database.ich.org [database.ich.org]
- 2. catalog.labcorp.com [catalog.labcorp.com]
- 3. fda.gov [fda.gov]
- 4. Meegle | Free Download Clinical Trial Safety Monitoring Template [meegle.com]
- 5. 2minutemedicine.com [2minutemedicine.com]
- 6. ICH Official web site : ICH [ich.org]
- 7. ICH S4 Duration of chronic toxicity testing in animals (rodent and non-rodent toxicity testing) - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. Clinical trial design considerations in assessing long-term functional impacts of tiotropium in COPD: the UPLIFT trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Long-term (52 weeks) safety and tolerability of umeclidinium in Japanese patients with chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Umeclidinium bromide for chronic obstructive pulmonary disease - Australian Prescriber [australianprescriber.tg.org.au]
- 11. Exploring Greater Flexibility for Chronic Toxicity Study Designs to Support Human Safety Assessment While Balancing 3Rs Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. UPLIFT® COPD: Results by GOLD Grading System | Journal of COPD Foundation [journal.copdfoundation.org]
- 13. tandfonline.com [tandfonline.com]
- 14. tandfonline.com [tandfonline.com]
A Comparative Review of the Pharmacokinetics of Methylbenactyzium Bromide Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative analysis of the pharmacokinetic profile of Methylbenactyzium bromide, a quaternary ammonium (B1175870) anticholinergic agent. Due to a scarcity of publicly available, species-specific pharmacokinetic data for this compound, this document combines the available information on the compound with a broader overview of the pharmacokinetic characteristics typical of quaternary ammonium anticholinergic drugs. This approach provides a foundational understanding for researchers and professionals in drug development, while also highlighting areas where further investigation is warranted.
Overview of this compound
This compound is a muscarinic receptor antagonist. Its chemical structure, featuring a quaternary ammonium group, significantly influences its absorption, distribution, metabolism, and excretion (ADME) profile. This structural characteristic renders the molecule polar and limits its ability to passively diffuse across biological membranes, such as the intestinal epithelium and the blood-brain barrier.
Comparative Pharmacokinetic Data
Quantitative pharmacokinetic data for this compound is limited. The following table summarizes the available information and provides a comparative context with other quaternary ammonium anticholinergic drugs.
Table 1: Pharmacokinetic Parameters of this compound and a Representative Quaternary Ammonium Anticholinergic Drug
| Parameter | This compound (General Information) | Glycopyrrolate (B1671915) (in Dogs) | Ipratropium (B1672105) Bromide (in Humans, Intranasal) |
| Oral Bioavailability (F) | <10% | Low and variable | <7% |
| Time to Peak Plasma Concentration (Tmax) | 30-60 minutes (parenteral) | Not specified | ~1.5 hours |
| Volume of Distribution (Vd) | 0.8–1.2 L/kg | Not specified | Not specified |
| Protein Binding | Negligible | Low | Minimal (<20%) |
| Elimination Half-life (t½) | Not specified | ~2-3 hours | ~2 hours |
| Primary Route of Excretion | Expected to be primarily renal | Renal (as unchanged drug) | Renal and fecal |
Note: Data for this compound is not species-specific. Data for other drugs are provided for comparative purposes and are species-specific as indicated.
Experimental Protocols
The following are detailed methodologies typical for the key experiments cited in pharmacokinetic studies of quaternary ammonium anticholinergic drugs.
Animal Studies for Pharmacokinetic Analysis
Objective: To determine the pharmacokinetic profile of a drug following intravenous and oral administration in a specific animal model (e.g., rats, dogs, or monkeys).
Methodology:
-
Animal Models: Healthy, adult male and female animals (e.g., Sprague-Dawley rats, Beagle dogs, Cynomolgus monkeys) are used. Animals are fasted overnight before drug administration.
-
Drug Administration:
-
Intravenous (IV): A single bolus dose is administered through a cannulated vein (e.g., femoral vein in rats, cephalic vein in dogs).
-
Oral (PO): The drug is administered via oral gavage.
-
-
Blood Sampling: Serial blood samples are collected from a cannulated artery or vein (e.g., jugular vein) at predefined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours) post-dosing.
-
Plasma Preparation: Blood samples are collected in tubes containing an anticoagulant (e.g., heparin or EDTA) and centrifuged to separate the plasma.
-
Bioanalytical Method: Plasma concentrations of the drug and its potential metabolites are quantified using a validated bioanalytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to calculate key pharmacokinetic parameters, including:
-
Area Under the Curve (AUC)
-
Clearance (CL)
-
Volume of Distribution (Vd)
-
Elimination Half-life (t½)
-
Maximum Concentration (Cmax) and Time to Maximum Concentration (Tmax) for oral administration.
-
Oral Bioavailability (F) is calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
-
In Vitro Plasma Protein Binding Assay
Objective: To determine the extent to which a drug binds to plasma proteins.
Methodology:
-
Method: Equilibrium dialysis is a common method.
-
Procedure: A semi-permeable membrane separates a chamber containing drug-spiked plasma from a chamber containing a buffer solution.
-
Incubation: The apparatus is incubated until equilibrium is reached.
-
Analysis: The concentration of the drug in both chambers is measured.
-
Calculation: The percentage of protein binding is calculated from the difference in drug concentrations between the plasma and buffer chambers.
Visualizations
Experimental Workflow for a Typical Animal Pharmacokinetic Study
Caption: Workflow of a typical preclinical pharmacokinetic study.
Absorption, Distribution, Metabolism, and Excretion (ADME) Pathway for Quaternary Ammonium Anticholinergic Drugs
Caption: Generalized ADME pathway for quaternary ammonium anticholinergics.
Discussion and Conclusion
The pharmacokinetic profile of this compound, as a quaternary ammonium compound, is characterized by poor oral absorption and limited distribution across the blood-brain barrier. This is a common feature among drugs of this class, such as glycopyrrolate and ipratropium bromide. The permanent positive charge on the quaternary nitrogen atom restricts their ability to cross lipid membranes, leading to low oral bioavailability and minimal central nervous system effects.
Parenteral administration of this compound results in rapid achievement of peak plasma concentrations. The volume of distribution suggests that the drug is primarily distributed in the extracellular fluid and does not extensively partition into tissues. The negligible protein binding indicates that a high fraction of the circulating drug is free and pharmacologically active.
A Comparative Meta-Analysis of Methylbenactyzium Bromide in Clinical Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Methylbenactyzium bromide against other therapeutic alternatives for its primary clinical indications. Due to a lack of extensive head-to-head clinical trial data for this compound, this comparison is based on its established pharmacological profile and the available efficacy data for alternative treatments.
Pharmacological Profile of this compound
This compound is an anticholinergic agent that functions as a competitive antagonist of muscarinic acetylcholine (B1216132) receptors, with a particular affinity for M1 and M3 subtypes.[1] This mechanism of action leads to the relaxation of smooth muscles and a reduction in gastric acid secretion.[1][2] It is indicated for the treatment of gastrointestinal ulcers and gastrospasm.[1][2]
Key Pharmacokinetic Properties:
-
Oral Bioavailability: Poor (<10%) due to its structure as a quaternary ammonium (B1175870) compound, which limits intestinal absorption.[1]
-
Administration: Parenteral administration is often necessary to achieve therapeutic concentrations.[1]
-
Metabolism: Metabolized in the liver by esterases.[1]
-
Elimination Half-life: Approximately 3-5 hours.[1]
Comparative Analysis: this compound vs. Standard of Care
Peptic Ulcer Disease
The primary goals for treating peptic ulcer disease are to relieve symptoms, heal the ulcer, and prevent recurrence.[3] The current standard of care has shifted towards acid suppression and eradication of Helicobacter pylori.
Table 1: Comparison of Treatments for Peptic Ulcer Disease
| Feature | This compound | Proton Pump Inhibitors (PPIs) (e.g., Omeprazole, Esomeprazole) | Histamine H2-Receptor Antagonists (H2RAs) (e.g., Famotidine, Cimetidine) |
| Mechanism of Action | Anticholinergic: Blocks muscarinic receptors to reduce gastric acid secretion and motility.[1] | Inhibit the H+/K+ ATPase (proton pump) in gastric parietal cells, blocking the final step of acid production.[3][4][5] | Competitively block H2 receptors on parietal cells, reducing acid production.[3] |
| Efficacy in Ulcer Healing | Data from large-scale clinical trials is not readily available. Its efficacy is inferred from its mechanism. | Highly effective; considered the gold standard for acid suppression and ulcer healing.[3][4] A meta-analysis showed PPIs are more effective than H2RAs and prostaglandin (B15479496) analogues in ulcer healing.[6] | Effective in promoting ulcer healing, but generally less potent than PPIs.[3][5] |
| Symptom Relief | Expected to relieve pain associated with ulcers by reducing acid and spasm. | Provide rapid and effective symptom relief.[3] | Effective for symptom relief, particularly for nocturnal acid breakthrough. |
| Role in H. pylori Eradication | No direct role. | A key component of triple and quadruple therapy regimens for H. pylori eradication.[4][5] | Can be used in conjunction with antibiotics, but PPIs are preferred. |
| Common Side Effects | Dry mouth, blurred vision, constipation, urinary retention (typical anticholinergic effects).[2] | Generally well-tolerated; long-term use may be associated with an increased risk of fractures, infections, and micronutrient deficiencies.[4][5] | Well-tolerated; potential for headache, dizziness, and diarrhea. Cimetidine can cause gynecomastia and has more drug interactions. |
Gastrospasm and Irritable Bowel Syndrome (IBS)
Gastrospasm is a common symptom of Irritable Bowel Syndrome (IBS). Treatment focuses on relieving abdominal pain and cramping.
Table 2: Comparison of Treatments for Gastrospasm in IBS
| Feature | This compound | Other Antispasmodics (e.g., Otilonium (B12848) Bromide, Pinaverium (B1222119) Bromide, Hyoscyamine) |
| Mechanism of Action | Anticholinergic: Relaxes gastrointestinal smooth muscle by blocking muscarinic receptors.[1][2] | Primarily act as smooth muscle relaxants through anticholinergic or direct myotropic effects. Otilonium and pinaverium are poorly absorbed, leading to a local effect.[7] |
| Efficacy in Abdominal Pain Relief | Expected to be effective based on its antispasmodic properties. Specific clinical trial data is limited. | Meta-analyses have confirmed the efficacy of various antispasmodics in providing global symptom relief and reducing abdominal pain in IBS compared to placebo.[8][9] For instance, otilonium bromide has been shown to significantly reduce the frequency of abdominal pain.[8] |
| Global IBS Symptom Improvement | Data not available. | Pinaverium bromide has been shown to improve abdominal pain, bloating, and normalize stool frequency in both diarrhea-predominant and constipation-predominant IBS.[8] |
| Common Side Effects | Dry mouth, blurred vision, constipation, urinary retention.[2] | Generally well-tolerated. Because some are poorly absorbed, systemic side effects are less frequent than with systemic anticholinergics.[7] Dicyclomine can cause dizziness and other anticholinergic effects.[10] |
Experimental Protocols
Detailed experimental protocols for specific clinical trials involving this compound are not available in the public domain. However, a general methodology for a comparative study on peptic ulcer treatment is outlined below.
Hypothetical Phase 3, Randomized, Double-Blind, Active-Controlled Study for Peptic Ulcer Disease
-
Objective: To compare the efficacy and safety of this compound with a standard PPI (e.g., Omeprazole) in healing uncomplicated gastric ulcers.
-
Patient Population: Adults aged 18-75 with endoscopically confirmed gastric ulcers.
-
Intervention:
-
Group A: this compound (parenteral administration, dose to be determined by Phase 2 studies).
-
Group B: Oral Omeprazole 20 mg once daily.
-
-
Duration: 8 weeks.
-
Primary Endpoint: Percentage of patients with complete ulcer healing confirmed by endoscopy at week 8.
-
Secondary Endpoints:
-
Reduction in ulcer size.
-
Symptom relief (assessed by a validated pain scale).
-
Incidence of adverse events.
-
-
Statistical Analysis: Non-inferiority or superiority analysis of the primary endpoint.
Visualizations
Below are diagrams illustrating the mechanism of action and a hypothetical experimental workflow.
References
- 1. Gastric and duodenal ulcers in adults | MSF Medical Guidelines [medicalguidelines.msf.org]
- 2. Peptic ulcer - Diagnosis and treatment - Mayo Clinic [mayoclinic.org]
- 3. hopkinsmedicine.org [hopkinsmedicine.org]
- 4. Peptic Ulcer Disease - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Peptic Ulcer Disease Treatment & Management: Approach Considerations, Bleeding Peptic Ulcers, H pylori Infection [emedicine.medscape.com]
- 6. Effects of gastroprotectant drugs for the prevention and treatment of peptic ulcer disease and its complications: a meta-analysis of randomised trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. synapse.koreamed.org [synapse.koreamed.org]
- 8. Role of antispasmodics in the treatment of irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Meta‐analysis of smooth muscle relaxants in the treatment of irritable bowel syndrome | Semantic Scholar [semanticscholar.org]
- 10. Antispasmodics for Chronic Abdominal Pain: Analysis of North American Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Methylbenactyzium Bromide: A Guide to Safe and Compliant Practices
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. Methylbenactyzium Bromide, a quaternary ammonium (B1175870) compound, requires careful handling and adherence to specific disposal protocols to mitigate potential hazards. This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring compliance with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. While a specific SDS with detailed disposal instructions was not publicly available, general safety measures for this class of compounds should be strictly followed.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene).
-
Body Protection: A lab coat or chemical-resistant apron is necessary to prevent skin contact.
-
Respiratory Protection: If handling powders or creating aerosols, a NIOSH-approved respirator may be required.
In the event of accidental release, avoid dust formation and contact with skin and eyes. Spills should be managed by trained personnel wearing appropriate PPE.
Regulatory Framework for Pharmaceutical Waste
The disposal of pharmaceutical waste, including compounds like this compound, is regulated by multiple federal agencies in the United States, primarily the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).[1][2]
The Resource Conservation and Recovery Act (RCRA) governs the management of hazardous waste.[1] In 2019, the EPA finalized a new rule, Subpart P, which provides specific requirements for managing hazardous waste pharmaceuticals at healthcare facilities.[2][3][4] A key provision of Subpart P is the prohibition of flushing hazardous waste pharmaceuticals down the drain.[2]
It is crucial to determine if this compound is classified as a hazardous waste at your institution. This classification will dictate the required disposal pathway.
Quantitative Data Summary
| Data Point | Value/Information | Source/Regulation |
| RCRA Hazardous Waste Status | To be determined by the generator based on characteristics (ignitability, corrosivity, reactivity, toxicity) or if it is a listed waste. | EPA |
| Disposal Method for Hazardous Pharmaceutical Waste | Primarily incineration at a permitted treatment, storage, and disposal facility (TSDF).[2] | EPA |
| Container for RCRA Hazardous Pharmaceutical Waste | Black containers are often used for RCRA hazardous pharmaceutical waste. | Industry Best Practice |
| Sewer Disposal | Prohibited for hazardous waste pharmaceuticals under Subpart P.[2] | EPA |
Step-by-Step Disposal Protocol
The following protocol is a general guideline based on best practices for the disposal of non-controlled pharmaceutical compounds. Always consult with your institution's Environmental Health and Safety (EHS) department and follow their specific procedures.
1. Waste Identification and Segregation:
- Determine if the this compound waste is considered hazardous under RCRA. This determination should be made by a qualified individual, such as a member of your EHS team.
- Segregate the waste at the point of generation. Do not mix it with non-hazardous waste.
2. Containerization and Labeling:
- Place the this compound waste in a designated, compatible, and properly sealed container.
- If deemed RCRA hazardous, a black waste container is typically used.
- Label the container clearly with "Hazardous Waste," the chemical name ("this compound"), and any other information required by your institution and local regulations.
3. Storage:
- Store the sealed waste container in a designated satellite accumulation area or central hazardous waste storage area.
- Ensure the storage area is secure, well-ventilated, and away from incompatible materials.
4. Arrange for Pickup and Disposal:
- Contact your institution's EHS department to arrange for the pickup of the hazardous waste.
- The EHS department will work with a licensed hazardous waste disposal contractor for proper transportation and final disposal, which is typically incineration for pharmaceutical waste.[2]
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these guidelines and working closely with your institution's safety professionals, you can ensure the safe and compliant disposal of this compound, protecting both laboratory personnel and the environment.
References
Essential Safety and Logistical Information for Handling Methylbenactyzium Bromide
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential safety protocols, operational plans, and disposal instructions for Methylbenactyzium Bromide.
Data Presentation: Physicochemical and Toxicological Data
Limited quantitative toxicological data for this compound is publicly available. The following table summarizes the available information. In the absence of established Occupational Exposure Limits (OELs), it is crucial to handle this compound with a high degree of caution, implementing the principles of "As Low As Reasonably Practicable" (ALARP) for exposure.
| Parameter | Value | Species | Route | Reference |
| LD50 (Lethal Dose, 50%) | 780 mg/kg | Mouse | Oral | [1] |
| Occupational Exposure Limits (OELs) | Not Established | - | - | - |
Operational Plan: Safe Handling and Storage
Adherence to the following procedural steps is critical for the safe handling and storage of this compound.
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is required.
-
Containment: Use of a glove box may be appropriate for handling larger quantities or for procedures with a higher risk of exposure.
Personal Protective Equipment (PPE)
Given that this compound is a quaternary ammonium (B1175870) compound and an anticholinergic agent, the following PPE is recommended.[2][3]
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves. For prolonged contact or handling of high concentrations, double gloving is recommended. | To prevent skin contact. Latex gloves are not recommended as they may not provide adequate protection. |
| Eye Protection | Chemical safety goggles. A face shield should be worn in addition to goggles when there is a splash hazard. | To protect the eyes from splashes and aerosols. |
| Skin and Body Protection | A fully buttoned laboratory coat. Consider a chemically resistant apron for handling larger quantities. | To prevent contamination of personal clothing. |
| Respiratory Protection | For operations that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. All respirator use must be in accordance with a comprehensive respiratory protection program. | To prevent inhalation of the compound. |
Hygiene Practices
-
Wash hands thoroughly with soap and water after handling this compound, before breaks, and at the end of the workday.
-
Do not eat, drink, or smoke in areas where this chemical is handled or stored.
-
Remove contaminated clothing immediately and wash it separately before reuse.
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials such as strong oxidizing agents.
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.
Waste Characterization
-
As a quaternary ammonium compound, it may be classified as hazardous waste. Consult your institution's Environmental Health and Safety (EHS) office for specific guidance on waste characterization.
Disposal Procedure
-
Segregation: Collect waste this compound and contaminated materials (e.g., gloves, absorbent pads, and empty containers) in a designated, properly labeled hazardous waste container.
-
Labeling: The container must be clearly labeled with "Hazardous Waste" and the chemical name "this compound."
-
Storage of Waste: Store the waste container in a designated satellite accumulation area, away from incompatible materials.
-
Pickup: Arrange for waste pickup through your institution's EHS department. Do not dispose of this compound down the drain.[4]
Emergency Plan
In Case of a Spill
-
Evacuate: Immediately evacuate the affected area and alert nearby personnel.
-
Ventilate: If it is safe to do so, increase ventilation in the area.
-
Assess: Determine the extent of the spill. For small spills, trained personnel with appropriate PPE may proceed with cleanup. For large spills, or if you are unsure, contact your institution's EHS or emergency response team.
-
Cleanup (for small, manageable spills):
-
Don the appropriate PPE as outlined above.
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate the spill area with a suitable cleaning agent and water.
-
Collect all cleanup materials in a labeled hazardous waste container.
-
In Case of Personal Exposure
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.
Caption: Safe Handling Workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
